4-(Butylsulfonyl)phenylboronic acid
Description
Properties
IUPAC Name |
(4-butylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4S/c1-2-3-8-16(14,15)10-6-4-9(5-7-10)11(12)13/h4-7,12-13H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBYIKCBEZABIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)CCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675228 | |
| Record name | [4-(Butane-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-02-4 | |
| Record name | B-[4-(Butylsulfonyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Butane-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 4-(Butylsulfonyl)phenylboronic acid
An In-depth Technical Guide on the Physicochemical Properties of 4-(Butylsulfonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core , a versatile building block in medicinal chemistry and materials science. This document details its chemical and physical characteristics, experimental protocols for property determination, and its application in common synthetic methodologies.
Core Physicochemical Properties
This compound is a bifunctional organic compound containing both a boronic acid moiety and a sulfonyl group. These functional groups impart specific properties that are crucial for its application in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the sulfonyl group significantly influences the Lewis acidity of the boronic acid.
General Properties
A summary of the key identifying and physical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 1217501-02-4 | [1] |
| Molecular Formula | C₁₀H₁₅BO₄S | [1] |
| Molecular Weight | 242.10 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥96% | [1] |
Calculated and Predicted Properties
| Property | This compound | 4-(Methylsulfonyl)phenylboronic acid | 4-(Ethylsulfonyl)phenylboronic acid | Phenylboronic acid |
| pKa | ~7.1 (estimated based on analogs) | 7.22 ± 0.10 (Predicted)[3] | N/A | 8.83[4] |
| Melting Point (°C) | N/A | 289-293[5][6] | N/A | 216[4] |
| logP | N/A | N/A | -0.84 | N/A |
| Topological Polar Surface Area (TPSA) | N/A | N/A | 74.6 Ų[7] | N/A |
| Hydrogen Bond Acceptors | N/A | N/A | 4[7] | N/A |
| Hydrogen Bond Donors | N/A | N/A | 2[7] | N/A |
| Rotatable Bonds | N/A | N/A | 3[7] | N/A |
Solubility Profile
Specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented. However, based on its structure and the properties of related compounds, a qualitative solubility profile can be inferred. The presence of the polar sulfonyl group and the boronic acid moiety suggests good solubility in polar organic solvents.[8] Phenylboronic acid, the parent compound, is soluble in most polar organic solvents but has low solubility in nonpolar hydrocarbon solvents.[8][9]
| Solvent Class | Expected Solubility | Rationale |
| Polar Protic (e.g., Methanol, Ethanol) | High | The compound can act as a hydrogen bond donor and acceptor. |
| Polar Aprotic (e.g., DMF, DMSO, THF) | High | The polarity of the solvent can solvate the polar functional groups. |
| Nonpolar (e.g., Hexanes, Toluene) | Low | The overall polarity of the molecule is too high for effective solvation in nonpolar media. |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of physicochemical properties and for the successful application of this compound in synthesis.
Determination of pKa by UV-Vis Spectrophotometry
The pKa of an arylboronic acid can be determined by monitoring the change in its UV absorbance as a function of pH. The introduction of electron-withdrawing groups like the sulfonyl group is known to lower the pKa of phenylboronic acid, making it a stronger Lewis acid.[10]
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Prepare a series of buffer solutions covering a wide pH range (e.g., pH 3.6 to 13.5).
-
Sample Preparation for Measurement: In a 96-well UV-transparent microtiter plate, add a small aliquot of the boronic acid stock solution to each well containing the buffer solutions of varying pH.
-
Spectrophotometric Measurement: Measure the UV-Vis absorption spectrum (e.g., 200-400 nm) for each well using a plate reader.
-
Data Analysis: Normalize the obtained spectra. Plot the difference between the maximal and minimal spectral absorbances against the pH. The pKa is determined by fitting the resulting sigmoidal curve using a four-parameter logistic fit.
General Protocol for Suzuki-Miyaura Cross-Coupling
This compound is a key reagent in the Suzuki-Miyaura reaction for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and organic electronic materials.[12]
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane, 5-10 mL)
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, combine the aryl halide, this compound, and the base.
-
Catalyst Addition: Add the palladium catalyst and any additional ligands if required.
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Under a positive pressure of the inert gas, add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using an appropriate technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
This diagram outlines the typical laboratory workflow for performing a Suzuki-Miyaura coupling reaction using this compound.
Caption: A standard laboratory workflow for a Suzuki-Miyaura cross-coupling experiment.
References
- 1. calpaclab.com [calpaclab.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-(METHYLSULFONYL)PHENYLBORONIC ACID | 149104-88-1 [m.chemicalbook.com]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. 4-(Methanesulfonyl)phenylboronic acid = 95.0 149104-88-1 [sigmaaldrich.com]
- 6. 4-(Methanesulfonyl)phenylboronic acid = 95.0 149104-88-1 [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. benchchem.com [benchchem.com]
- 9. d-nb.info [d-nb.info]
- 10. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
4-(Butylsulfonyl)phenylboronic acid molecular weight and formula
An In-depth Technical Guide on 4-(Butylsulfonyl)phenylboronic Acid
For researchers, scientists, and professionals in drug development, precise and accessible data on chemical compounds is paramount. This guide provides core information on this compound, a compound of interest in various research and development applications.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below.
| Property | Value |
| Molecular Formula | C10H15BO4S |
| Molecular Weight | 242.1 g/mol |
Table 1: Key molecular data for this compound.[1]
Structural and Relational Overview
To visualize the relationship between the compound's name, its elemental composition (formula), and its resulting molecular weight, the following diagram is provided.
Figure 1: Relationship between compound name, formula, and molecular weight.
References
1H NMR and 13C NMR spectra of 4-(Butylsulfonyl)phenylboronic acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(Butylsulfonyl)phenylboronic acid
This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents a predicted spectroscopic profile based on data from analogous compounds, including 4-(methylsulfonyl)phenylboronic acid and other arylboronic acids. Additionally, a comprehensive experimental protocol for the acquisition of NMR spectra for this class of compounds is provided.
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of structurally related compounds and established principles of NMR spectroscopy.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H (ortho to -B(OH)₂) | 7.9 - 8.1 | Doublet | ~8.0 |
| Ar-H (ortho to -SO₂Bu) | 7.8 - 8.0 | Doublet | ~8.0 |
| -SO₂-CH₂ -CH₂-CH₂-CH₃ | 3.1 - 3.3 | Triplet | ~7.5 |
| -SO₂-CH₂-CH₂ -CH₂-CH₃ | 1.6 - 1.8 | Sextet | ~7.5 |
| -SO₂-CH₂-CH₂-CH₂ -CH₃ | 1.3 - 1.5 | Sextet | ~7.5 |
| -SO₂-CH₂-CH₂-CH₂-CH₃ | 0.8 - 1.0 | Triplet | ~7.4 |
| -B(OH )₂ | 8.2 - 8.4 | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C -B(OH)₂ | ~130 - 135 (broad) |
| C -SO₂Bu | ~140 - 145 |
| Ar-C H (ortho to -B(OH)₂) | ~135 - 137 |
| Ar-C H (ortho to -SO₂Bu) | ~127 - 129 |
| -SO₂-C H₂-CH₂-CH₂-CH₃ | ~56 - 58 |
| -SO₂-CH₂-C H₂-CH₂-CH₃ | ~24 - 26 |
| -SO₂-CH₂-CH₂-C H₂-CH₃ | ~21 - 23 |
| -SO₂-CH₂-CH₂-CH₂-C H₃ | ~13 - 14 |
Note: The chemical shift of the carbon attached to the boron atom is often difficult to observe due to quadrupolar relaxation.
Experimental Protocols for NMR Spectroscopy
Obtaining high-quality NMR spectra for arylboronic acids can be challenging due to their tendency to form oligomeric anhydrides (boroxines). The following protocol is recommended for the preparation and analysis of this compound.
2.1. Sample Preparation
-
Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent as it typically disrupts the formation of boroxines and provides good solubility. Alternatively, deuterated methanol (CD₃OD) can be used.
-
Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Sample Purity : Ensure the arylboronic acid is of high purity. Commercially available arylboronic acids may contain boroxines, which can complicate spectral interpretation. Recrystallization from water or an appropriate organic solvent may be necessary to favor the monomeric boronic acid form.
2.2. NMR Instrument Parameters
-
Spectrometer : A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR Acquisition :
-
Pulse Sequence : Standard single-pulse sequence.
-
Spectral Width : 0-16 ppm.
-
Number of Scans : 16-64 scans, depending on the sample concentration.
-
Relaxation Delay : 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width : 0-220 ppm.
-
Number of Scans : 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.
-
Relaxation Delay : 2-5 seconds.
-
-
Referencing : The chemical shifts should be referenced to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm; CD₃OD: δH = 3.31 ppm, δC = 49.00 ppm).
Logical Workflow for Synthesis and Analysis
The following diagram illustrates a typical workflow for the synthesis and subsequent NMR analysis of this compound.
Caption: A logical workflow for the synthesis and NMR analysis of this compound.
This guide provides a foundational understanding of the NMR characteristics of this compound for researchers in drug development and related scientific fields. The provided protocols and predicted data serve as a valuable resource for the characterization and quality control of this important chemical entity.
An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-(Butylsulfonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Butylsulfonyl)phenylboronic acid is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the presence of both a boronic acid moiety and a sulfonyl group.[1] Accurate characterization of this compound is crucial for ensuring reaction efficiency, reproducibility, and the purity of final products in drug development and materials science.[2] Mass spectrometry is a powerful analytical technique for the identification and quantification of this compound. This guide provides a comprehensive overview of its mass spectrometric behavior, including ionization techniques, fragmentation patterns, and detailed experimental protocols.
Physicochemical Properties and Purity
The purity of this compound can vary between suppliers. High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are common techniques for purity assessment.[2]
| Compound Name | CAS Number | Supplier | Purity (%) |
| This compound | 1217501-02-4 | Fluorochem | 95.0 |
| This compound | 1217501-02-4 | Unnamed Supplier | min 96 |
| This compound | 1217501-02-4 | ZHENGZHOU JIUYI | 99 |
This data is based on publicly available information from suppliers and may vary.[2]
Mass Spectrometric Analysis: Key Considerations
The analysis of boronic acids by mass spectrometry can present challenges due to their tendency to form cyclic trimers (boroxines), which can complicate spectral interpretation. The choice of ionization technique and analytical conditions is critical for obtaining high-quality data.
Ionization Techniques
Several ionization methods can be employed for the analysis of this compound. The choice depends on the desired information (e.g., molecular weight confirmation vs. structural elucidation) and the sample matrix.
-
Electrospray Ionization (ESI): A soft ionization technique well-suited for LC-MS analysis.[3] It typically produces protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode with minimal fragmentation.[4] For boronic acids, negative ion mode is often preferred.[5]
-
Atmospheric Pressure Chemical Ionization (APCI): Another LC-MS compatible technique that is suitable for less polar compounds compared to ESI.[6]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): A soft ionization technique primarily used for non-volatile and large molecules. Derivatization with a suitable matrix like 2,5-dihydroxybenzoic acid (DHB) can enhance the analysis of boronic acids.[7]
-
Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing detailed structural information.[4] This method is typically used with gas chromatography (GC-MS) and may require derivatization of the boronic acid to increase its volatility.[8]
Predicted Mass Spectrometric Parameters and Fragmentation
Due to the limited availability of direct experimental mass spectra for this compound, the following parameters are predicted based on its structure and established principles for analogous compounds.
| Parameter | Predicted Value/Information |
| Molecular Formula | C10H15BO4S |
| Molecular Weight | 258.10 g/mol |
| Monoisotopic Mass | 258.0730 g/mol |
| Predicted [M-H]⁻ (m/z) | 257.0658 |
| Predicted [M+H]⁺ (m/z) | 259.0802 |
| Major Fragmentation Pathways | Loss of the butyl group, loss of SO2, cleavage of the C-S bond. |
The fragmentation of this compound is influenced by both the sulfonyl and boronic acid functional groups. In positive ion mode ESI-MS/MS, key fragmentation pathways are expected to involve the sulfonyl moiety. The mass spectra of alkanesulfonyl compounds often show loss of the alkyl group and subsequent loss of SO2.[9]
Experimental Protocols
LC-MS/MS Method for the Analysis of this compound
This protocol is adapted from established methods for the analysis of phenylboronic acids and their derivatives.[5]
1. Instrumentation:
-
A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
Scan Mode: Full scan for qualitative analysis or Multiple Reaction Monitoring (MRM) for quantification.
4. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 0.1 mg/mL.[2]
Conclusion
The mass spectrometric analysis of this compound is a critical component of quality control and reaction monitoring in its various applications. While challenges such as boroxine formation exist, a well-optimized LC-MS/MS method using electrospray ionization provides a robust and sensitive approach for its characterization and quantification. The predicted fragmentation patterns, centered around the sulfonyl and boronic acid moieties, offer a basis for structural confirmation. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and experimental protocols to effectively analyze this important synthetic building block.
References
- 1. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. acdlabs.com [acdlabs.com]
- 4. as.uky.edu [as.uky.edu]
- 5. sciex.com [sciex.com]
- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-(Butylsulfonyl)phenylboronic Acid: Commercial Availability, Purity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(butylsulfonyl)phenylboronic acid, a valuable building block in contemporary chemical synthesis. This document details its commercial availability, typical purity specifications, and key applications, with a focus on its use in palladium-catalyzed cross-coupling reactions. Experimental protocols for its synthesis and utilization in Suzuki-Miyaura coupling are also provided to support researchers in their laboratory work.
Commercial Availability and Purity
This compound (CAS No. 1217501-02-4) is commercially available from a range of specialized chemical suppliers. The compound is typically supplied as a solid and is noted for its utility as a building block, particularly in the synthesis of protein degraders. Purity levels are generally high, ensuring its suitability for sensitive synthetic applications. A summary of representative commercial sources and their stated purity is provided in Table 1. Researchers are advised to consult the suppliers' websites for the most current information on availability and pricing.
Table 1: Commercial Availability and Purity of this compound
| Supplier | CAS Number | Stated Purity/Grade | Molecular Formula | Molecular Weight ( g/mol ) |
| Aladdin Scientific | 1217501-02-4 | min 96% | C₁₀H₁₅BO₄S | 242.1 |
| United States Biological | 1217501-02-4 | Highly Purified | C₁₀H₁₅BO₄S | 242.1[1] |
| Ambeed | 1217501-02-4 | 96% | Not Specified | Not Specified[2] |
| SynQuest Laboratories | 1217501-02-4 | Not Specified | C₁₀H₁₅BO₄S | 242.1[3] |
| Apollo Scientific | 1217501-02-4 | Not Specified | Not Specified | Not Specified[4] |
| BLD Pharm | 1217501-02-4 | Not Specified | Not Specified | Not Specified[5] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence, adapted from established procedures for structurally related compounds.[6] The general synthetic pathway involves the formation of a thioether, followed by oxidation to the sulfone, and subsequent conversion of a bromo-precursor to the boronic acid via a lithium-halogen exchange reaction.
Step 1: Synthesis of (4-Bromophenyl)(butyl)sulfane
-
In a round-bottom flask, dissolve 4-bromothiophenol in a suitable solvent such as methanol.
-
Add a base, for example, sodium methoxide solution (0.5 M in methanol), to the stirred solution at room temperature.
-
To the resulting thiolate solution, add 1-bromobutane dropwise.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude (4-bromophenyl)(butyl)sulfane, which can be purified by column chromatography if necessary.
Step 2: Synthesis of 1-Bromo-4-(butylsulfonyl)benzene
-
Dissolve the (4-bromophenyl)(butyl)sulfane obtained in the previous step in a suitable solvent like dichloromethane.
-
Cool the solution in an ice-water bath.
-
Slowly add an oxidizing agent, such as 3-chloroperoxybenzoic acid (m-CPBA) (approximately 2.2 equivalents), portion-wise while maintaining the temperature.
-
Stir the reaction mixture in the ice-water bath for a few hours.
-
Quench the reaction by adding a solution of a reducing agent, such as sodium thiosulfate, or a basic solution like 1 M NaOH.
-
Separate the organic layer, wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain 1-bromo-4-(butylsulfonyl)benzene.
Step 3: Synthesis of this compound
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 1-bromo-4-(butylsulfonyl)benzene in a dry, anhydrous solvent mixture, such as tetrahydrofuran (THF) and toluene.
-
Cool the solution to -78 °C using a dry ice-acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for a specified time (e.g., 1 hour) to ensure complete lithium-halogen exchange.
-
To the resulting aryllithium species, add triisopropyl borate dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding an acidic aqueous solution (e.g., 1 M HCl) and stir vigorously.
-
Extract the product with an organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a versatile reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. The following is a general protocol that can be optimized for specific substrates.
Materials:
-
This compound (1.2-1.5 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equivalents)
-
Anhydrous and deoxygenated solvent (e.g., toluene, dioxane, DMF)
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base.
-
Add the palladium catalyst to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the anhydrous and deoxygenated solvent via syringe.
-
Stir the reaction mixture at an elevated temperature (typically 80-110 °C).
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Purity Analysis
The purity of this compound is critical for its successful application in synthesis. A combination of analytical techniques can be employed for its characterization and purity determination.
High-Performance Liquid Chromatography (HPLC):
-
A reversed-phase HPLC method is suitable for assessing the purity of this compound.
-
A typical mobile phase system could consist of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic modifier like acetonitrile.
-
A gradient elution can be used to separate the main compound from potential impurities.
-
Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and purity assessment.
-
The ¹H NMR spectrum should show characteristic signals for the aromatic protons and the protons of the butyl group.
-
Quantitative NMR (qNMR) can be used to determine the exact purity by integrating the signals of the analyte against a certified internal standard of known concentration.
Common Impurities:
-
Boric Acid (B(OH)₃): A common byproduct of boronic acid synthesis and degradation.
-
Starting Materials: Residual 1-bromo-4-(butylsulfonyl)benzene or other precursors.
-
Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic trimers known as boroxines. The presence of boroxines can sometimes affect reactivity in coupling reactions.
References
- 1. usbio.net [usbio.net]
- 2. butylsulfonyl| Ambeed [ambeed.com]
- 3. CAS 1217501-02-4 | 6663-1-0N | MDL MFCD12546549 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. Sulfones Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
- 5. 1217501-02-4|(4-(Butylsulfonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 6. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
Potential Applications of 4-(Butylsulfonyl)phenylboronic Acid in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Butylsulfonyl)phenylboronic acid is a synthetic organoboron compound with significant, yet largely unexplored, potential in medicinal chemistry. As a derivative of phenylboronic acid, it belongs to a class of compounds recognized for their utility as building blocks in organic synthesis and their inherent biological activities. The presence of both a boronic acid moiety and a butylsulfonyl group suggests a range of potential applications, from the development of targeted enzyme inhibitors to the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the core potential applications of this compound, drawing parallels from structurally related compounds and the broader class of arylboronic acids. It includes hypothesized mechanisms of action, potential therapeutic targets, and detailed, exemplary protocols for the synthesis and biological evaluation of this promising compound.
Introduction: The Promise of Arylboronic Acids in Drug Discovery
Boron-containing compounds, particularly boronic acids, have emerged from a period of relative obscurity in medicinal chemistry to become a "privileged" structural motif in modern drug design.[1] This resurgence is largely attributed to the success of drugs like bortezomib, a proteasome inhibitor used in cancer therapy.[1] The unique chemical properties of the boronic acid group, including its ability to form reversible covalent bonds with diols and the active site residues of certain enzymes like serine proteases, make it a valuable pharmacophore.[2]
The general structure of an arylboronic acid allows for extensive synthetic modification, enabling the fine-tuning of its physicochemical and pharmacokinetic properties. The introduction of a sulfonyl group, as seen in this compound, can significantly influence the compound's electronic properties. The electron-withdrawing nature of the sulfonyl group can enhance the acidity of the boronic acid, potentially leading to stronger interactions with biological targets.[3]
Core Potential Applications in Medicinal Chemistry
Based on the known biological activities of arylboronic acids and compounds containing sulfonyl groups, this compound is a promising candidate for investigation in several key therapeutic areas.
Anticancer Activity: Targeting the Proteasome
The ubiquitin-proteasome pathway is a critical regulator of intracellular protein degradation and plays a significant role in the growth and survival of cancer cells.[4] Boronic acid-containing compounds, most notably the dipeptidyl boronic acid bortezomib, are potent inhibitors of the proteasome.[1] The boronic acid moiety forms a stable, reversible complex with the N-terminal threonine residue in the catalytic site of the proteasome, leading to the inhibition of its proteolytic activity.[1] This disruption of protein homeostasis can induce apoptosis in cancer cells.
It is hypothesized that this compound and its derivatives could act as inhibitors of the proteasome. The sulfonyl group may contribute to the binding affinity and selectivity for the proteasome's active site.
Anti-inflammatory Activity: Modulation of Serine Proteases and Inflammatory Pathways
Serine proteases are a large family of enzymes that play crucial roles in inflammation, coagulation, and immunity. Boronic acids are well-established inhibitors of serine proteases, where the boron atom forms a tetrahedral intermediate with the catalytic serine residue, mimicking the transition state of peptide bond hydrolysis.[2] Dysregulation of serine protease activity is implicated in various inflammatory diseases.
Furthermore, structurally similar compounds containing an aryl sulfoxide moiety have been shown to suppress the production of pro-inflammatory mediators.[3] It is plausible that this compound could exhibit anti-inflammatory effects by inhibiting key serine proteases involved in inflammatory cascades or by modulating signaling pathways such as NF-κB and MAPK.
Versatile Building Block in Organic Synthesis
Beyond its potential intrinsic biological activity, this compound is a valuable building block for the synthesis of more complex molecules through reactions like the Suzuki-Miyaura cross-coupling. This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds to construct biaryl structures, which are common motifs in pharmaceuticals. The butylsulfonyl group can influence the electronic and steric properties of the resulting molecules, potentially leading to novel compounds with improved pharmacological profiles.
Data Presentation
| Target | Compound | Assay Type | IC50 / Ki (nM) | Reference |
| Proteasome (20S) | Dipeptidyl boronic acid | Enzyme Inhibition | 5 - 20 | |
| Chymotrypsin | Peptidyl boronic acid | Enzyme Inhibition | 10 - 100 | |
| HIV-1 Protease | 4-Sulfonylphenylboronic acid derivative | Enzyme Inhibition | 0.5 (Ki) | [1] |
Experimental Protocols
The following are detailed, exemplary protocols for the synthesis and evaluation of the potential biological activities of this compound. Researchers should adapt these protocols based on their specific experimental setup and objectives.
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of other sulfonylphenylboronic acids.
Materials:
-
4-Bromophenylboronic acid
-
Butanethiol
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., Toluene)
-
Oxidizing agent (e.g., meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Thiolation: To a solution of 4-bromophenylboronic acid in toluene, add butanethiol, a palladium catalyst, and a base. Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Isolation of Intermediate: After cooling, the reaction mixture is worked up using standard aqueous extraction procedures. The crude product, 4-(butylthio)phenylboronic acid, is purified by column chromatography.
-
Oxidation: The purified 4-(butylthio)phenylboronic acid is dissolved in a suitable solvent like DCM. An oxidizing agent (e.g., m-CPBA or Oxone®) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Final Work-up and Purification: The reaction is quenched, and the product is extracted. The final product, this compound, is purified by recrystallization or column chromatography.
In Vitro Proteasome Inhibition Assay
Objective: To determine the inhibitory activity of this compound against the 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
This compound
-
Positive control inhibitor (e.g., Bortezomib)
-
96-well black microplates
-
Fluorimeter
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add varying concentrations of the test compound or positive control to the assay buffer.
-
Add the 20S proteasome to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity at regular intervals using a fluorimeter (Excitation/Emission wavelengths appropriate for AMC).
-
Calculate the rate of reaction and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Suzuki-Miyaura Cross-Coupling Reaction
Objective: To demonstrate the utility of this compound as a building block in the synthesis of a biaryl compound.
Materials:
-
This compound
-
Aryl halide (e.g., 1-bromo-4-methoxybenzene)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., aqueous Na2CO3)
-
Solvent (e.g., Toluene or 1,4-Dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a reaction flask under an inert atmosphere, combine this compound, the aryl halide, the palladium catalyst, and the solvent.
-
Add the aqueous base solution.
-
Heat the reaction mixture to reflux until the starting materials are consumed (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.
Conclusion
While direct experimental data for this compound remains limited in publicly accessible literature, the foundational knowledge of arylboronic acids and sulfonyl-containing compounds in medicinal chemistry strongly suggests its potential as a valuable scaffold for drug discovery. Its predicted roles as an anticancer and anti-inflammatory agent, primarily through the inhibition of proteasomes and serine proteases, warrant further investigation. Moreover, its utility as a synthetic building block in Suzuki-Miyaura coupling reactions opens avenues for the creation of diverse and novel molecular entities. The experimental protocols provided in this guide offer a starting point for researchers to unlock the therapeutic potential of this promising, yet under-explored, compound. The continued exploration of such unique chemical structures is essential for the advancement of medicinal chemistry and the development of next-generation therapeutics.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-(Butylsulfonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This powerful, palladium-catalyzed transformation is distinguished by its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents. These attributes have cemented its role as a vital tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
This document provides detailed application notes and protocols for the use of 4-(Butylsulfonyl)phenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The butylsulfonyl group is a strong electron-withdrawing moiety, which can influence the reactivity of the boronic acid and necessitate carefully optimized reaction conditions. The resulting biaryl sulfones are of significant interest in medicinal chemistry and drug discovery, as the sulfone group can act as a hydrogen bond acceptor and modulate the physicochemical properties of molecules.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the boronic acid (R-B(OH)₂) forms a boronate species, which then transfers its organic group (R) to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-R), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The electron-withdrawing nature of the butylsulfonyl group on the phenylboronic acid can render the transmetalation step more challenging. Therefore, the selection of an appropriate palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields.
Data Presentation: Palladium Catalyst Performance
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of arylboronic acids, with a focus on systems relevant to the electronically-deficient this compound. While specific data for this exact substrate is limited in publicly available literature, the data presented for structurally and electronically similar compounds provide a strong basis for reaction optimization.
Table 1: Catalyst Systems for the Coupling of Aryl Bromides with Phenylboronic Acids Bearing Electron-Withdrawing Groups
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Aryl Bromide | Yield (%) |
| 1 | Pd(PPh₃)₄ (2 mol%) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 4-Bromoanisole | 85-95 |
| 2 | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene | 100 | 16 | 4-Bromotoluene | 90-98 |
| 3 | Pd(dppf)Cl₂ (3 mol%) | - | Cs₂CO₃ | Dioxane/H₂O | 80 | 18 | 1-Bromo-4-nitrobenzene | 85-95 |
| 4 | Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | K₃PO₄ | Dioxane | 100 | 24 | 2-Bromopyridine | 75-85 |
Data compiled from analogous reactions and general knowledge of Suzuki-Miyaura couplings.
Table 2: Coupling of 2-Nitrophenylboronic Acid with Various Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | 5-Bromoindole | Pd/SPhos (5) | K₂CO₃ (3) | Water/Acetonitrile | 120 (MW) | 20 | 92 |
| 2 | 4-Bromobenzonitrile | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | DME/H₂O | 85 | 120 | 88 |
| 3 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃/XPhos (2) | K₃PO₄ (3) | Dioxane | 110 | 180 | 85 |
This table provides data for an electronically analogous system to this compound, highlighting suitable conditions for electron-deficient boronic acids.[1]
Experimental Protocols
The following are detailed protocols for performing Suzuki-Miyaura cross-coupling reactions with this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides and iodides.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Deionized Water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl halide, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄, under a counterflow of inert gas.
-
Add toluene and deionized water (typically in a 4:1 to 10:1 v/v ratio).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for Challenging Couplings using a Buchwald Ligand
For less reactive aryl halides (e.g., aryl chlorides) or sterically hindered substrates, a more active catalyst system employing a biarylphosphine ligand such as SPhos or XPhos is recommended.
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the palladium precursor, SPhos, and potassium phosphate to a dry Schlenk tube.
-
Add the aryl halide and this compound.
-
Add anhydrous, degassed solvent (1,4-dioxane or toluene).
-
Seal the tube and heat the mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction for completion by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Diagram 2: General Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Suzuki Reactions with 4-(Butylsulfonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the optimal base and solvent for Suzuki-Miyaura cross-coupling reactions involving 4-(butylsulfonyl)phenylboronic acid. Due to the electron-withdrawing nature of the butylsulfonyl group, careful consideration of reaction parameters is crucial for achieving high yields and minimizing side reactions. This document outlines recommended starting conditions, detailed experimental protocols, and the underlying chemical principles to facilitate successful synthesis.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. This compound is a valuable building block in medicinal chemistry, allowing for the introduction of the butylsulfonyl moiety, which can influence the physicochemical and pharmacological properties of a molecule. The electron-withdrawing sulfonyl group can present challenges in the Suzuki-Miyaura reaction, impacting the rate of transmetalation. Therefore, the judicious selection of a suitable base and solvent system is critical for reaction success.
Base and Solvent Selection: A Comparative Overview
The choice of base and solvent significantly impacts the outcome of the Suzuki reaction with this compound. The base is essential for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle. The solvent influences the solubility of the reactants and catalyst, and can also play a role in the reaction mechanism.
While specific quantitative data for this compound is limited in publicly available literature, data from the closely related 4-(butylsulfinyl)phenylboronic acid and general principles for electron-deficient boronic acids provide a strong foundation for reaction optimization. The following tables summarize recommended starting conditions based on this information.
Table 1: Recommended Base and Solvent Combinations for Suzuki Reactions with this compound
| Entry | Base (equivalents) | Solvent System | Temperature (°C) | Expected Yield | Notes |
| 1 | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | 85-95% | A standard and often effective condition for a wide range of aryl halides.[1] |
| 2 | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | High | Particularly effective for challenging substrates, including aryl chlorides.[1] |
| 3 | Cs₂CO₃ (2.0-3.0) | Dioxane or DMF | 80-110 | High | A stronger base that can accelerate sluggish reactions.[2] |
| 4 | Na₂CO₃ (2.0) | Toluene/H₂O or DME/H₂O | 80-100 | Good to High | A cost-effective and commonly used base.[3] |
Table 2: Influence of Solvent on Reaction Performance
| Solvent | Polarity | Boiling Point (°C) | Typical Reaction Temperature (°C) | Comments |
| Toluene | Non-polar | 111 | 80-110 | Commonly used, often in a biphasic mixture with water. |
| 1,4-Dioxane | Polar aprotic | 101 | 80-100 | Good for dissolving a wide range of reactants and catalysts. |
| N,N-Dimethylformamide (DMF) | Polar aprotic | 153 | 80-120 | High boiling point allows for higher reaction temperatures if needed. |
| Tetrahydrofuran (THF) | Polar aprotic | 66 | 60-66 (reflux) | Lower boiling point, may require longer reaction times. |
| 2-Propanol | Polar protic | 82 | 80 | Can be used in some cases, often in combination with other solvents. |
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura cross-coupling reactions with this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure using Potassium Carbonate in Toluene/Water
This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides and iodides.[1]
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl halide, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄, under a counterflow of inert gas.
-
Add toluene and deionized water (4:1 v/v) to the flask.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
Protocol 2: Procedure for Challenging Substrates using Potassium Phosphate in Dioxane
This protocol is recommended for less reactive aryl halides, such as aryl chlorides, or when Protocol 1 gives low yields.[1]
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂, SPhos, and K₃PO₄ to a dry Schlenk flask.
-
Add the aryl chloride and this compound.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the Celite pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography.
Mandatory Visualizations
The following diagrams illustrate the key relationships and workflows described in these application notes.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical relationship for base and solvent selection in the Suzuki reaction.
References
Application Notes and Protocols for the Synthesis of Biaryl Sulfones Using 4-(Butylsulfonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl sulfones are a prominent structural motif in a wide array of pharmaceuticals, agrochemicals, and advanced materials. The sulfone group acts as a key pharmacophore, influencing the molecule's polarity, metabolic stability, and ability to form hydrogen bonds.[1] The synthesis of these compounds is therefore of significant interest in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the formation of the crucial carbon-carbon bond in biaryl structures.[2][3] This document provides detailed application notes and protocols for the use of 4-(butylsulfonyl)phenylboronic acid as a key building block in the palladium-catalyzed synthesis of biaryl sulfones. This boronic acid derivative allows for the direct incorporation of the butylsulfonylphenyl moiety, streamlining the synthesis of target molecules.
Core Applications
The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with various aryl halides (Br, I, Cl) and pseudohalides (OTf) to furnish the corresponding biaryl sulfones.[4] This reaction is characterized by its high functional group tolerance, generally good yields, and mild reaction conditions.[3] The butylsulfonyl group is a stable, electron-withdrawing moiety that can enhance the biological activity and pharmacokinetic properties of the final compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the synthesis of biaryl sulfones via the coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (Aryl-X, where X = Br, I, OTf; 1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos; 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0 - 3.0 equivalents)
-
Anhydrous and deoxygenated solvent (e.g., Toluene, Dioxane, DMF, DME)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (2.0-3.0 mmol).[5]
-
Catalyst Addition: Under a counter-flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%) and any additional ligand if required.[5]
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times. Under a positive pressure of the inert gas, add the anhydrous solvent (5-10 mL).[5]
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C).[5]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).[5]
Data Presentation
The following table summarizes typical reaction parameters and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These are representative conditions and should be optimized for specific substrates.
| Parameter | Typical Conditions | Notes |
| Aryl Halide | Aryl-Br, Aryl-I, Aryl-OTf | Aryl chlorides may necessitate more active catalyst systems.[5] |
| Boronic Acid | 1.2 - 1.5 equivalents | An excess is often employed to drive the reaction to completion.[5] |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, etc. | The choice of catalyst is dependent on the reactivity of the coupling partners. |
| Catalyst Loading | 1 - 5 mol% | Lower loadings may be achievable with highly active catalysts.[5] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly influence the reaction outcome.[5] |
| Solvent | Toluene, Dioxane, DMF, DME | The solvent should be anhydrous and deoxygenated.[5] |
| Temperature | 80 - 110 °C | The optimal temperature is contingent on the substrates and catalyst system.[5] |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC-MS.[5] |
| Yield | Variable (typically 70-95%) | Highly dependent on the specific substrates and optimized conditions. |
Visualizations
Caption: Experimental workflow for the synthesis of biaryl sulfones.
References
Application Notes and Protocols: 4-(Butylsulfonyl)phenylboronic acid as a Versatile Building Block for PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively degrade disease-causing proteins. A PROTAC molecule is a heterobifunctional entity composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex, as well as its pharmacokinetic properties.
This document provides detailed application notes and protocols for the use of 4-(Butylsulfonyl)phenylboronic acid as a rigid building block in the synthesis of PROTAC linkers. The incorporation of a phenylsulfonyl moiety into the linker can offer several advantages in drug design, including enhanced metabolic stability, improved solubility, and the ability to form hydrogen bond interactions.[1][2][3] The phenylboronic acid functional group serves as a convenient handle for palladium-catalyzed cross-coupling reactions, enabling the efficient assembly of diverse PROTAC libraries.
Properties of this compound
| Property | Value |
| Molecular Formula | C10H15BO4S |
| Molecular Weight | 242.10 g/mol |
| CAS Number | 1217501-02-4 |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |
Rationale for Use in PROTAC Linkers
The 4-(butylsulfonyl)phenyl group offers a rigid scaffold that can help to pre-organize the PROTAC molecule into a conformation favorable for ternary complex formation.[4][5][6] This can lead to improved degradation efficiency and selectivity. The sulfonyl group is a polar, metabolically stable functional group that can act as a hydrogen bond acceptor, potentially enhancing interactions with the POI or E3 ligase.[1][2] Furthermore, modifying the polarity of the linker can influence the overall physicochemical properties of the PROTAC, such as cell permeability and solubility.
Experimental Protocols
Synthesis of a PROTAC Linker Intermediate using this compound via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a halogenated warhead or E3 ligase ligand precursor. The sulfonyl group is electron-withdrawing, which can affect the reactivity of the boronic acid; therefore, conditions may need to be optimized for specific substrates.
Materials:
-
This compound
-
Halogenated coupling partner (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, combine this compound (1.2 equivalents), the halogenated coupling partner (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (2-5 mol%) and the anhydrous solvent.
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Representative Data (Hypothetical):
The following table presents hypothetical data for the Suzuki-Miyaura coupling of this compound with various aryl bromides to illustrate expected outcomes. Actual yields will vary depending on the specific substrates and reaction conditions.
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | K₃PO₄ | 1,4-Dioxane | 90 | 8 | 92 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DMF | 110 | 16 | 78 |
PROTAC Synthesis and Evaluation Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of a PROTAC incorporating a 4-(butylsulfonyl)phenyl linker.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-(Butylsulfonyl)phenylboronic Acid with Heteroaryl Bromides
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl scaffolds. These structural motifs are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura coupling of 4-(butylsulfonyl)phenylboronic acid with a variety of heteroaryl bromides. The presence of the electron-withdrawing butylsulfonyl group on the boronic acid presents unique considerations for reaction optimization, which are addressed herein.
Application Notes:
This compound is a valuable building block for introducing a sulfonyl-substituted phenyl group into target molecules. The sulfonyl moiety can act as a hydrogen bond acceptor and influence the physicochemical properties of the final compound, such as solubility and metabolic stability.
Challenges in Coupling Electron-Deficient Boronic Acids:
The Suzuki-Miyaura coupling mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic properties of the coupling partners can significantly influence the reaction kinetics. Electron-deficient boronic acids, such as this compound, often exhibit slower rates of transmetalation, which can lead to lower yields and the need for more forcing reaction conditions.[1] To overcome this challenge, the careful selection of the catalyst, ligand, base, and solvent is crucial.
Catalyst and Ligand Selection:
For the coupling of electron-deficient boronic acids, catalyst systems that promote rapid oxidative addition and facilitate the transmetalation step are essential.[1] While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands (Buchwald-type ligands) often provide superior results.
-
Pd(OAc)₂ / SPhos or XPhos: These systems are highly active for a broad range of substrates, including electron-deficient and sterically hindered partners.[1]
-
Pd₂(dba)₃ / XPhos: This combination is also excellent for challenging substrates.[1]
-
Pd(PPh₃)₄: A readily available and well-understood catalyst, though it may require higher temperatures and catalyst loadings for less reactive substrates.[1]
-
PdCl₂(dppf): This air-stable complex is effective for a range of couplings but may be less active than Buchwald-type systems for this specific application.[1]
Choice of Base and Solvent:
The choice of base is critical for activating the boronic acid. Inorganic bases are commonly employed.
-
Potassium Carbonate (K₂CO₃): A widely used and effective base.
-
Cesium Carbonate (Cs₂CO₃): Often used for challenging couplings as it is more soluble and can promote higher reaction rates.
-
Potassium Phosphate (K₃PO₄): A strong base that is particularly effective in many Suzuki couplings.[1]
The solvent system should be capable of dissolving the reagents and be compatible with the chosen catalyst and base. Anhydrous and deoxygenated solvents are recommended to prevent catalyst deactivation and protodeboronation of the boronic acid.
-
Toluene/Water or Dioxane/Water: Biphasic solvent systems are common and often effective.
-
Anhydrous Dioxane, Toluene, or DMF: These are also frequently used, particularly with stronger bases like K₃PO₄.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various heteroaryl bromides. These conditions are based on established protocols for similar electron-deficient boronic acids and heteroaryl coupling partners. Optimization may be required for specific substrates.
| Entry | Heteroaryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 85-95 |
| 2 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 18 | 75-85 |
| 3 | 4-Bromopyridine | Pd₂(dba)₃ (1) | XPhos (2.2) | K₃PO₄ (2) | Dioxane | 100 | 12 | 80-90 |
| 4 | 2-Bromothiophene | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 110 | 16 | 70-80 |
| 5 | 3-Bromothiophene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 88-98 |
| 6 | 5-Bromoindole (N-protected) | Pd₂(dba)₃ (1) | XPhos (2.2) | K₃PO₄ (2) | Dioxane | 100 | 14 | 75-85 |
| 7 | 3-Bromoquinoline | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 24 | 65-75 |
| 8 | 6-Bromoisoquinoline | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 18 | 80-90 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling:
This protocol is a robust starting point for the coupling of this compound with a range of heteroaryl bromides.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Heteroaryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 mmol), this compound (1.2 mmol), the base (2.0 mmol), the palladium catalyst, and the ligand under an inert atmosphere.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent (5-10 mL) via syringe.
-
Degassing: If not performed in a glovebox, degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
References
Application Notes and Protocols for the Purification of Suzuki Coupling Products from 4-(Butylsulfonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of biaryl compounds synthesized via Suzuki-Miyaura cross-coupling reactions utilizing 4-(butylsulfonyl)phenylboronic acid. The presence of the butylsulfonyl group can influence the polarity and crystallization properties of the target molecule, necessitating specific purification strategies.
Introduction
The Suzuki-Miyaura coupling is a fundamental carbon-carbon bond-forming reaction in modern organic synthesis, widely employed in the pharmaceutical industry for the creation of complex biaryl structures.[1] this compound is a valuable building block that introduces a sulfone moiety, a common functional group in many pharmacologically active compounds. Proper purification of the resulting products is critical to remove unreacted starting materials, catalyst residues, and reaction byproducts, ensuring the purity and quality required for subsequent applications.
Potential Impurities
Several impurities can arise from the Suzuki-Miyaura coupling reaction. Understanding these potential byproducts is crucial for developing an effective purification strategy. Common impurities include:
-
Homocoupling Products: Dimerization of the boronic acid or the aryl halide.[2]
-
Unreacted Starting Materials: Residual this compound and the aryl halide coupling partner.
-
Protodeboronation Product: Cleavage of the C-B bond of the boronic acid, resulting in butylsulfonylbenzene.
-
Catalyst Residues: Palladium complexes and ligands (or their degradation products).[3]
-
Byproducts from Base: Reaction of the base with other components in the mixture.[2]
Experimental Protocols
A generalized two-step purification process involving an initial aqueous workup followed by column chromatography or crystallization is typically effective.
Aqueous Workup Protocol
This initial step aims to remove the bulk of inorganic salts, the base, and water-soluble impurities.
Materials:
-
Crude reaction mixture
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Cool the reaction mixture to room temperature.
-
If the reaction was performed in a water-miscible solvent (e.g., dioxane, DMF), dilute the mixture with an organic solvent like ethyl acetate.[4]
-
Transfer the mixture to a separatory funnel and wash with deionized water.
-
Separate the organic layer and wash it sequentially with a 5% sodium carbonate solution (2 x 10 mL) and brine (2 x 10 mL).[5]
-
Dry the collected organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.[4][6]
Purification by Column Chromatography
Column chromatography is a highly effective method for separating the desired product from closely related impurities based on polarity differences.
Materials:
-
Crude product from workup
-
Silica gel (for column chromatography)
-
Eluent system (e.g., hexanes/ethyl acetate, dichloromethane/methanol)
-
Chromatography column and accessories
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
Prepare a slurry of silica gel in the initial eluent (a low polarity mixture, e.g., 9:1 hexanes/ethyl acetate).
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Adsorb the dissolved product onto a small amount of silica gel to create a dry load.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate). The progress of the separation should be monitored by TLC.[4]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Purification by Recrystallization
Recrystallization is an alternative or complementary purification technique, particularly useful if the product is a solid.
Materials:
-
Crude or partially purified product
-
Suitable solvent or solvent system (e.g., ethanol, isopropanol, ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter paper, flask)
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent.[5]
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature to promote the formation of crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.[5]
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Data Presentation
| Purification Step | Typical Recovery | Typical Purity | Key Parameters |
| Aqueous Workup | >95% | 50-90% | Choice of extraction solvent, number of washes. |
| Column Chromatography | 60-90% | >98% | Silica gel type, eluent system, column loading. |
| Recrystallization | 50-80% | >99% | Choice of solvent, cooling rate. |
Visualizations
Caption: Experimental workflow for the purification of Suzuki coupling products.
Caption: Logical relationship between the desired product and potential impurities.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. researchgate.net [researchgate.net]
- 3. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: Monitoring the Progress of 4-(Butylsulfonyl)phenylboronic Acid Reactions by TLC and LC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(Butylsulfonyl)phenylboronic acid is a versatile building block in organic synthesis, frequently employed in cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.[1][2] Accurate and efficient monitoring of these reactions is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the desired product is obtained with high purity. This application note provides detailed protocols for monitoring the progress of reactions involving this compound using two common analytical techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
TLC offers a rapid, cost-effective, and simple method for qualitative reaction monitoring.[3][4] LC-MS provides quantitative data and structural information, allowing for the precise determination of reactants, products, and any intermediates or byproducts.[5][6]
Representative Reaction: Suzuki-Miyaura Coupling
A common application of this compound is the Suzuki-Miyaura cross-coupling reaction.[7][8][9][10] This protocol outlines a general procedure for the coupling of this compound with an aryl bromide.
Reaction Scheme:
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(dppf)Cl2)[11]
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4)[1]
-
Anhydrous and deoxygenated solvent (e.g., Toluene, Dioxane, DMF)[1]
-
Reaction vessel
-
Stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
To an oven-dried reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the palladium catalyst (0.05 equivalents) to the vessel.
-
Add the anhydrous, deoxygenated solvent.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).[1]
-
Monitor the reaction progress by TLC and/or LC-MS at regular intervals (e.g., every 1-2 hours).[1][3]
Thin-Layer Chromatography (TLC) Monitoring
TLC is an effective method for visualizing the consumption of starting materials and the formation of the product.
Materials:
-
TLC plates (e.g., Merck TLC Silica gel 60 F254)[3]
-
TLC developing chamber
-
Mobile phase (e.g., a mixture of hexanes and ethyl acetate)[4][11]
-
Capillary tubes for spotting
-
UV lamp (254 nm)[3]
Protocol:
-
Prepare a developing chamber with the chosen mobile phase. A common starting point for Suzuki coupling reactions is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v).[11]
-
Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a TLC plate. It is also advisable to spot the starting materials (this compound and the aryl bromide) as references.
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). The starting materials and the product should appear as dark spots.
-
For specific detection of the boronic acid, the plate can be stained. A useful staining agent for boronic acids is alizarin.[12][13] To do this, briefly dip the dried TLC plate in a 1 mM solution of alizarin in acetone. The boronic acid will appear as a bright yellow-orange fluorescent spot under a 366 nm UV lamp.[12][13]
-
The reaction is considered complete when the spot corresponding to the limiting reactant (typically the aryl bromide) is no longer visible.
Data Presentation:
The progress of the reaction can be qualitatively assessed by the disappearance of the starting material spots and the appearance of the product spot. Rf (Retardation factor) values should be calculated for each spot.
| Compound | Rf Value (7:3 Hexanes:Ethyl Acetate) |
| This compound | ~0.2 |
| Aryl Bromide (e.g., 4-bromoanisole) | ~0.6 |
| Coupled Product | ~0.4 |
Note: Rf values are indicative and can vary based on the specific TLC plate, mobile phase composition, and environmental conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring
LC-MS provides more detailed and quantitative information on the reaction progress, confirming the identity of the product and detecting any byproducts.
Materials:
-
LC-MS system with an ESI source
-
C18 reverse-phase column (e.g., Acquity BEH C18)[5]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water[5] or 0.1% Ammonia in Water[6]
-
Sample vials
Protocol:
-
Prepare a sample for analysis by taking a small aliquot from the reaction mixture, diluting it with a suitable solvent (e.g., acetonitrile), and filtering it.
-
Set up the LC-MS method with a suitable gradient elution to separate the starting materials, product, and any potential impurities. A typical gradient might be from 5% to 95% Acetonitrile over several minutes.
-
Inject the prepared sample into the LC-MS system.
-
Monitor the separation by UV detection and the mass spectrometer.
-
The mass spectrometer can be operated in either positive or negative ion mode. Electrospray ionization (ESI) is a common technique for this type of analysis.[5][6] For boronic acids, negative ion mode can be effective.[6][15]
-
Identify the peaks in the chromatogram by their retention times and mass-to-charge ratios (m/z).
Data Presentation:
The quantitative data from LC-MS analysis can be summarized in a table.
| Compound | Retention Time (min) | [M+H]+ (m/z) | [M-H]- (m/z) |
| This compound | 3.5 | 243.0 | 241.0 |
| Aryl Bromide (e.g., 4-bromoanisole) | 5.2 | 187.0/189.0 | - |
| Coupled Product | 6.8 | 321.1 | 319.1 |
Note: Retention times and m/z values are hypothetical and will depend on the specific aryl bromide used and the LC-MS conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for monitoring the Suzuki-Miyaura coupling reaction.
Data Interpretation Logic
References
- 1. benchchem.com [benchchem.com]
- 2. 4-(Methanesulfonyl)phenylboronic acid = 95.0 149104-88-1 [sigmaaldrich.com]
- 3. shoko-sc.co.jp [shoko-sc.co.jp]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 7. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 11. youtube.com [youtube.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sciex.com [sciex.com]
Applications of Phenylboronic Acids in Targeted Protein Degradation: A Focus on 4-(butylsulfonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1] This is often achieved using Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[2][3][4] While direct applications of 4-(butylsulfonyl)phenylboronic acid in published PROTAC literature are not yet prominent, the unique properties of the phenylboronic acid moiety present exciting opportunities, particularly in the development of conditionally activated or self-assembling degraders.
The electron-withdrawing nature of the butylsulfonyl group in this compound is significant. It lowers the pKa of the boronic acid, enhancing its ability to form reversible covalent bonds with diols (such as catechols) at physiological pH.[5] This property makes it a prime candidate for use in advanced TPD strategies like Self-Assembled Proteolysis Targeting Chimeras (SAPTACs), where the degrader molecule is formed in situ from two separate, smaller fragments.[6]
These application notes explore the potential roles of this compound in TPD, with a focus on its application in SAPTACs that recruit the von Hippel-Lindau (VHL) E3 ligase.[7][8] We provide detailed hypothetical protocols and representative data to guide researchers in this innovative area.
Principle: Self-Assembled PROTACs (SAPTACs)
Conventional PROTACs are large molecules that can face challenges with cell permeability and drug-like properties.[6] SAPTACs address this by splitting the PROTAC into two smaller, more drug-like halves. One half contains a warhead for the target protein linked to a reactive handle (e.g., a catechol), while the other contains an E3 ligase ligand (e.g., a VHL ligand) attached to a complementary reactive handle (e.g., a phenylboronic acid). When both components are present within a cell, they can undergo a rapid and reversible bioorthogonal reaction to form the active, full-length PROTAC, which then induces target degradation.[6] The reversible nature of the boronate ester bond is key to the system's efficacy.[6]
Visualization of Key Pathways and Workflows
Caption: General mechanism of a VHL-recruiting PROTAC.
References
- 1. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-(Butylsulfonyl)phenylboronic Acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the yield of Suzuki coupling reactions involving the electron-deficient 4-(Butylsulfonyl)phenylboronic acid.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound resulting in low to no yield?
A1: Low yields with this compound are common and typically stem from its electronic properties. The strong electron-withdrawing sulfonyl group deactivates the boronic acid, which can slow the crucial transmetalation step in the catalytic cycle.[1][2] Other common issues include:
-
Catalyst Inactivity: The palladium catalyst, especially the active Pd(0) species, may be deactivated by oxygen.[3] Ensure your catalyst is fresh and the reaction is run under a strictly inert atmosphere.
-
Protodeboronation: Electron-deficient boronic acids are susceptible to protodeboronation, where the C-B bond is cleaved by trace amounts of water or protic solvents, removing it from the reaction.[3][4]
-
Inadequate Base or Temperature: The reaction may require a stronger base or higher temperature to overcome the activation energy associated with the electron-deficient substrate.[5][6]
-
Reagent Purity: Impurities in the starting materials or solvents can interfere with the reaction.[4][7]
Q2: What are the best initial conditions to try for a Suzuki coupling with this compound?
A2: For challenging, electron-deficient substrates, starting with a robust, highly active catalyst system is recommended. Buchwald-type ligands and precatalysts are often effective.[1][3] A reliable starting point is summarized in the table below.
Q3: I am observing a significant amount of homocoupling byproduct from my boronic acid. How can I prevent this?
A3: Homocoupling of boronic acids is primarily caused by the presence of oxygen, which can interfere with the palladium catalyst's cycle.[3] To minimize this side reaction, ensure your solvents are rigorously degassed and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish.[5]
Q4: My boronic acid appears to be degrading during the reaction. What is happening and what can I do to stop it?
A4: You are likely observing protodeboronation, a common decomposition pathway for electron-deficient boronic acids.[4] To mitigate this:
-
Use anhydrous solvents and ensure your base is not overly hydrated.
-
Consider using a more stable derivative, such as a pinacol ester or MIDA boronate, which can release the boronic acid slowly under the reaction conditions.[2][8]
-
Employ reaction conditions known to accelerate the coupling, such as using a highly active catalyst, to ensure the desired reaction outcompetes the decomposition pathway.[1]
Q5: Which palladium catalyst and ligand system is most effective for this electron-deficient substrate?
A5: Catalyst systems utilizing bulky, electron-rich phosphine ligands are essential for activating electron-deficient partners.[1][6] Buchwald-type biarylphosphine ligands like SPhos and XPhos are highly effective as they accelerate both oxidative addition and reductive elimination.[1][3] Using air-stable precatalysts such as XPhos Pd G3 or SPhos Pd G4 can also improve reproducibility. Traditional catalysts like Pd(PPh₃)₄ may show lower activity and require higher temperatures and longer reaction times for such challenging substrates.[1]
Q6: How does the choice of base and solvent affect the reaction outcome?
A6: The base is critical for activating the boronic acid for the transmetalation step.[9] For electron-deficient boronic acids, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like potassium carbonate (K₂CO₃).[1][5] The solvent must be anhydrous and deoxygenated. Aprotic polar solvents like dioxane, toluene, or DMF are common choices, often in a mixture with water to aid in dissolving the base.[5][10] The specific combination of base and solvent can significantly impact reaction rate and yield and may require optimization.[10]
Section 2: Troubleshooting Guide
If you are experiencing poor results, this guide provides a logical workflow to diagnose and solve common issues.
Troubleshooting Flowchart for Low Yield
Caption: A step-by-step guide to troubleshooting low-yield Suzuki reactions.
Section 3: Data Presentation
Table 1: Recommended Starting Conditions
This table provides a robust set of initial parameters for the Suzuki coupling of an aryl halide with this compound.
| Parameter | Recommended Condition | Rationale & Notes |
| Aryl Halide | Aryl-Br or Aryl-I (1.0 equiv) | Bromides and iodides are generally more reactive than chlorides in the oxidative addition step.[6] |
| Boronic Acid | This compound (1.2–1.5 equiv) | A slight excess is used to drive the reaction to completion.[5] |
| Catalyst System | SPhos Pd G4 or XPhos Pd G3 (1–3 mol%) | Highly active Buchwald precatalysts are effective for electron-deficient substrates.[1][11] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv) | Strong, non-nucleophilic bases are required to facilitate transmetalation without side reactions.[5] |
| Solvent | Toluene/H₂O or Dioxane/H₂O (e.g., 10:1 ratio) | Anhydrous, deoxygenated aprotic solvents are standard. Water helps dissolve the inorganic base.[1] |
| Temperature | 90–110 °C | Elevated temperatures are typically necessary to achieve a reasonable reaction rate.[5] |
| Atmosphere | Argon or Nitrogen | A strictly inert atmosphere is crucial to prevent catalyst degradation and homocoupling.[3] |
Table 2: Comparison of Catalyst Systems for Electron-Deficient Partners
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald Phosphine | High activity for a broad range of substrates, including electron-deficient ones.[1] | Air-sensitive ligand, higher cost.[1] | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald Phosphine | Excellent for sterically hindered and electron-poor substrates.[1] | Air-sensitive ligand, higher cost.[1] | 1-2 |
| PdCl₂(dppf) | Diphosphine | Good for a range of substrates, relatively air-stable catalyst.[1] | May not be as active as Buchwald systems for this specific challenge.[1] | 2-5 |
| Pd(PPh₃)₄ | Monodentate Phosphine | Readily available and well-understood.[1] | Often shows lower activity for challenging substrates; requires higher temperatures.[1] | 2-5 |
Section 4: Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol describes a general method using a modern, air-stable precatalyst, which is recommended for achieving high yields with this compound.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
SPhos Pd G4 precatalyst (0.02 mmol, 2 mol%)
-
Anhydrous, degassed Toluene (5 mL) and Water (0.5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Add the aryl halide (1.0 mmol), this compound (1.2 mmol), and finely powdered K₃PO₄ (2.0 mmol) to an oven-dried Schlenk flask containing a magnetic stir bar.[3]
-
Catalyst Addition: In the open air, add the SPhos Pd G4 precatalyst (0.02 mmol).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[5]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.[11]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 2-12 hours).[3]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[11]
Visual Guide: Experimental Workflow
Caption: Standard experimental workflow for setting up a Suzuki coupling reaction.
Visual Guide: Simplified Suzuki Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nbinno.com [nbinno.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 4-(Butylsulfonyl)phenylboronic Acid Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-(butylsulfonyl)phenylboronic acid in cross-coupling reactions. The guidance provided is tailored to address common side reactions and challenges encountered during experiments with this electron-deficient boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?
A1: The three primary side reactions encountered are protodeboronation, homocoupling, and hydrolysis of the boronic acid. The electron-withdrawing nature of the butylsulfonyl group can influence the propensity of these side reactions.
-
Protodeboronation: This is the cleavage of the C–B bond and its replacement with a C–H bond, resulting in the formation of butylphenylsulfone. This is a significant side reaction for electron-deficient arylboronic acids.[1]
-
Homocoupling: This reaction leads to the formation of a symmetrical biaryl product derived from the boronic acid, in this case, 4,4'-bis(butylsulfonyl)biphenyl. The presence of oxygen and Pd(II) species in the reaction mixture can promote homocoupling.[2][3]
-
Hydrolysis: While boronic acids require activation by a base, prolonged exposure to aqueous basic conditions, especially at elevated temperatures, can lead to hydrolysis and the formation of inactive boronate species.
Q2: How does the electron-withdrawing butylsulfonyl group affect the reactivity of the boronic acid and the likelihood of side reactions?
A2: The butylsulfonyl group is strongly electron-withdrawing, which has several effects:
-
Increased Acidity: It increases the Lewis acidity of the boronic acid, which can affect the equilibrium between the boronic acid, boronate, and trimeric boroxine forms.
-
Propensity for Protodeboronation: Electron-deficient arylboronic acids are generally more susceptible to protodeboronation, especially under basic conditions.[1]
-
Slower Transmetalation: The electron-withdrawing group can slow down the rate-determining transmetalation step in the Suzuki-Miyaura catalytic cycle. This prolonged reaction time can provide more opportunity for side reactions to occur.
Q3: My Suzuki coupling reaction with this compound is giving low yields. What are the first things I should check?
A3: When experiencing low yields, systematically evaluate the following key parameters:
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Oxygen can lead to the homocoupling of the boronic acid and decomposition of the palladium catalyst.[2]
-
Solvent and Reagent Purity: Use anhydrous and degassed solvents. Water can promote protodeboronation and hydrolysis.
-
Catalyst Activity: Verify the activity of your palladium catalyst. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.
-
Base Selection: The choice and quality of the base are critical. For electron-deficient boronic acids, stronger, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases.
Troubleshooting Guides
Problem 1: Significant Formation of Protodeboronation Byproduct (Butylphenylsulfone)
Symptoms:
-
Low yield of the desired cross-coupled product.
-
Presence of a significant amount of the corresponding arene (butylphenylsulfone) in the crude reaction mixture, detectable by GC-MS or NMR.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Rationale |
| Presence of Water | Use rigorously dried and degassed solvents and reagents. | Water is a proton source for protodeboronation.[4] |
| Inappropriate Base | Switch to a non-aqueous or sterically hindered base. Consider using anhydrous K₃PO₄ or CsF. | Strong aqueous bases can accelerate protodeboronation.[2] |
| Prolonged Reaction Time / High Temperature | Monitor the reaction closely and stop it once the starting material is consumed. Attempt the reaction at a lower temperature. | Higher temperatures and longer reaction times increase the likelihood of protodeboronation.[2] |
| Slow Transmetalation | Use a more electron-rich phosphine ligand (e.g., a Buchwald-type ligand like SPhos or XPhos) to accelerate the catalytic cycle. | Faster coupling can outcompete the rate of protodeboronation. |
| Boronic Acid Stability | Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, which can be used directly in the coupling reaction. These derivatives often exhibit greater stability towards protodeboronation. | Masked boronic acid derivatives can slowly release the active species under the reaction conditions, minimizing its decomposition.[1][5] |
Problem 2: Excessive Homocoupling of this compound
Symptoms:
-
Formation of a high-melting, often insoluble, symmetrical biaryl byproduct, 4,4'-bis(butylsulfonyl)biphenyl.
-
Reduced yield of the desired product.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Rationale |
| Presence of Oxygen | Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) and maintain a positive pressure of the inert gas throughout the reaction. | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[3][6] |
| Use of a Pd(II) Precatalyst | If using a Pd(II) source like Pd(OAc)₂, consider adding a reducing agent or pre-reducing the catalyst. Alternatively, use a Pd(0) catalyst such as Pd(PPh₃)₄. | Pd(II) species can directly mediate the homocoupling of boronic acids.[3] |
| Slow Oxidative Addition | If coupling with a less reactive aryl halide (e.g., a chloride), consider using a more active catalyst system (e.g., a palladacycle precatalyst with a bulky, electron-rich ligand). | If oxidative addition is slow, the concentration of the boronic acid relative to the active catalyst intermediate increases, favoring homocoupling. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(OAc)₂/SPhos, 1-2 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1, Toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst and any additional ligand.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Common reaction pathways in the coupling of this compound.
Caption: Troubleshooting workflow for side reactions in this compound couplings.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
troubleshooting low conversion in 4-(Butylsulfonyl)phenylboronic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Butylsulfonyl)phenylboronic acid in cross-coupling reactions. The information is designed to help resolve common issues, particularly low conversion rates, and to provide a deeper understanding of the reaction parameters.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki-Miyaura coupling reactions involving this compound can often be attributed to a few critical factors. As an electron-deficient boronic acid, it presents unique challenges.[1][2] The primary areas to investigate are:
-
Catalyst Activity and Ligand Choice: The selection of the palladium catalyst and the accompanying ligand is paramount. For electron-deficient coupling partners, standard catalysts like Pd(PPh₃)₄ may be less effective.[3] Consider using more active, electron-rich, and bulky phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), which can accelerate the reaction.[1][3]
-
Base Selection: The choice of base is crucial for the transmetalation step, which can be slow for electron-deficient boronic acids.[1] Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[1]
-
Reaction Temperature: Higher reaction temperatures are often necessary to overcome the activation energy barrier associated with challenging substrates.[1] Solvents with higher boiling points, such as toluene or dioxane, may be required.[4]
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen.[1] Ensure that the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) and that the solvents are properly degassed to prevent catalyst deactivation.[5]
Q2: I am observing the formation of significant byproducts. What are the likely side reactions and how can I mitigate them?
A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures. The most common byproducts are:
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl sulfone. This is often exacerbated by the presence of oxygen. To minimize this, rigorously exclude oxygen from your reaction.[5]
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom.[6][7] This is particularly prevalent with electron-deficient boronic acids. To reduce protodeboronation, consider using anhydrous conditions where possible, as water can be a proton source.[7] The choice of a milder, yet effective, base can also be beneficial.[7]
-
Decomposition of the Boronic Acid: this compound, like many boronic acids, can be susceptible to decomposition, especially at elevated temperatures over extended periods.[6] It is advisable to use fresh, high-purity boronic acid.
Q3: How can I be sure that my reagents are of sufficient quality for the reaction?
A3: The purity and stability of all reagents are critical for a successful Suzuki-Miyaura coupling.
-
This compound: Verify the purity of your boronic acid. It should be a stable, solid material. If it has been stored for a long time, consider assessing its purity.
-
Aryl Halide: The reactivity of the aryl halide partner follows the general trend: I > Br > OTf >> Cl.[7] For less reactive aryl chlorides, a more active catalyst system is typically required.[2]
-
Palladium Catalyst and Ligand: Ensure that your palladium source and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[7]
-
Solvents and Base: Use anhydrous, degassed solvents to prevent catalyst deactivation and side reactions.[4] Ensure the base is of high purity and has been stored correctly to avoid moisture absorption.
Troubleshooting Guide for Low Conversion
If you are experiencing low conversion in your this compound reaction, follow this systematic troubleshooting guide.
Problem: Low or No Product Formation
Potential Cause 1: Inactive Catalyst System
-
Troubleshooting Steps:
-
Switch to a more active catalyst/ligand system. For electron-deficient boronic acids, consider using a Buchwald-type ligand (e.g., SPhos, XPhos) in combination with a palladium source like Pd(OAc)₂ or a pre-catalyst.[3]
-
Increase catalyst loading. While typical loadings are 1-5 mol%, for challenging substrates, a slightly higher loading might be beneficial.[4]
-
Ensure an inert atmosphere. Rigorously degas all solvents and maintain a positive pressure of nitrogen or argon throughout the reaction setup and duration.[5]
-
Potential Cause 2: Inefficient Transmetalation
-
Troubleshooting Steps:
-
Use a stronger base. Switch from weaker bases (e.g., K₂CO₃) to stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[1]
-
Increase the reaction temperature. This can help to overcome the kinetic barrier of the transmetalation step.[1]
-
Consider the solvent. Aprotic polar solvents like dioxane or DMF can sometimes facilitate the action of the base and the solubility of the reagents.[4]
-
Potential Cause 3: Reagent Decomposition or Side Reactions
-
Troubleshooting Steps:
-
Use fresh reagents. Ensure the purity and integrity of the this compound, aryl halide, catalyst, and ligand.
-
Minimize reaction time. Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as it reaches completion to avoid product degradation or byproduct formation.[4]
-
Optimize stoichiometry. A slight excess of the boronic acid (1.2-1.5 equivalents) can help drive the reaction to completion.[4]
-
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the yield of Suzuki-Miyaura coupling with electron-deficient boronic acids like this compound, based on established principles.
| Parameter | Condition A | Expected Outcome A | Condition B | Expected Outcome B | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ | Lower Yield | Pd(OAc)₂ / SPhos | Higher Yield | Buchwald-type ligands are more effective for electron-deficient substrates.[1][3] |
| Base | K₂CO₃ | Moderate Yield | K₃PO₄ | Higher Yield | Stronger bases facilitate the slow transmetalation step.[1] |
| Solvent | Toluene/H₂O | Good Yield | Dioxane/H₂O | Potentially Higher Yield | Dioxane can enhance solubility and reaction rates for some substrates.[4] |
| Temperature | 80 °C | Lower Yield | 100-110 °C | Higher Yield | Overcomes the higher activation energy of challenging couplings.[1][4] |
| Atmosphere | Air | Very Low/No Yield | Inert (N₂ or Ar) | Expected Yield | Prevents oxidation and deactivation of the Pd(0) catalyst.[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst and the ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]
Visualizations
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion reactions.
Key Relationships in Suzuki-Miyaura Coupling
Caption: Key components and their roles in the reaction.
References
- 1. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purifying 4-(Butylsulfonyl)phenylboronic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 4-(butylsulfonyl)phenylboronic acid and its derivatives.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low yield after purification.
-
Question: I am experiencing a significant loss of product during the purification of my this compound derivative. What are the potential causes and solutions?
-
Answer: Low yields can arise from several factors during purification. Here are some common causes and troubleshooting steps:
-
Product Precipitation: The product may be partially insoluble in the chosen solvent system, leading to precipitation and loss during transfers or filtration.
-
Solution: Test the solubility of your compound in various solvents to find a more suitable one. For chromatography, ensure the compound is fully dissolved before loading onto the column.
-
-
Hydrolysis of Boronic Acid: Boronic acids can be susceptible to hydrolysis, especially in the presence of water and under certain pH conditions.
-
Solution: Use anhydrous solvents and reagents whenever possible. If an aqueous workup is necessary, minimize the contact time and consider using a less aqueous workup procedure.
-
-
Adsorption to Silica Gel: Boronic acids can sometimes strongly adsorb to silica gel, leading to poor recovery from column chromatography.
-
Formation of Volatile Boronic Esters: If alcohols are used as solvents during workup or purification, volatile boronic esters may form, leading to loss of product during solvent evaporation.
-
Solution: Avoid using low molecular weight alcohols as solvents if this is a suspected issue.
-
-
Issue 2: Presence of persistent impurities.
-
Question: After purification, I still observe persistent impurities in my final product. What are the likely impurities and how can I remove them?
-
Answer: The nature of impurities often depends on the synthetic route. Common impurities include:
-
Boroxine (Trimeric Anhydride): Boronic acids can dehydrate to form cyclic trimers called boroxines.[3][4][5][6][7] This is a reversible process.[4]
-
Starting Materials: Unreacted starting materials from the synthesis are a common source of impurities.
-
Solution: Optimize the reaction conditions to ensure complete conversion of the starting materials. If they persist, select a purification method with good resolution to separate them from the product, such as flash column chromatography with an optimized solvent gradient.
-
-
Homocoupling Products: Side reactions can lead to the formation of biphenyl derivatives from the coupling of two boronic acid molecules.[2]
-
Solution: Careful control of reaction conditions, particularly the catalyst and reaction time, can minimize the formation of these byproducts. Purification by column chromatography is typically effective for their removal.
-
-
Oxidation to Sulfone: The butylsulfinyl group can be oxidized to a butylsulfonyl group.[3]
-
Issue 3: Difficulty with recrystallization.
-
Question: I am having trouble recrystallizing my this compound derivative. It either oils out or does not crystallize at all. What can I do?
-
Answer: Recrystallization can be challenging for some boronic acid derivatives. Here are some tips:
-
Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Inducing Crystallization: Sometimes, crystallization needs to be induced.
-
Oiling Out: If the compound "oils out," it means it is coming out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or is too concentrated.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] You can also try using a more dilute solution.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with this compound derivatives?
A1: The most common impurities include the corresponding boroxine (trimeric anhydride), unreacted starting materials, homocoupling byproducts, and the over-oxidized sulfone derivative.[3] The presence and amount of these impurities will depend on the specific synthetic route and purification methods used.
Q2: How can I effectively remove boroxine from my boronic acid product?
A2: Boroxine formation is a dehydration process. To remove it, you can often add a small amount of water to your solvent system during recrystallization, which will hydrolyze the boroxine back to the desired boronic acid.[4] Thoroughly drying the crude product before purification can also help prevent its formation.[2]
Q3: Is it better to use normal-phase or reverse-phase chromatography for purifying these compounds?
A3: The choice depends on the polarity of your specific derivative. Given the presence of the polar sulfonyl and boronic acid groups, these compounds are often quite polar. For highly polar compounds, reverse-phase chromatography is often very effective.[2] For less polar derivatives, normal-phase chromatography on silica gel with a suitable polar mobile phase (e.g., a gradient of ethyl acetate in hexanes) can provide good separation.[2]
Q4: What precautions should I take to prevent the oxidation of the sulfinyl group to a sulfone during purification?
A4: To minimize oxidation, it is crucial to avoid exposure to air and oxidizing agents. Use degassed solvents for chromatography and consider running reactions and purifications under an inert atmosphere like nitrogen or argon.[2] Also, be cautious with older bottles of solvents like THF or diethyl ether, as they can form peroxides.[2]
Data Presentation
The purity of commercially available this compound can vary. The following table summarizes publicly available purity data.
| Compound Name | CAS Number | Supplier | Purity (%) |
| This compound | 1217501-02-4 | Fluorochem | 95.0 |
| This compound | 1217501-02-4 | Unnamed Supplier | min 96 |
| This compound | 1217501-02-4 | ZHENGZHOU JIUYI | 99 |
Note: This data is based on information from publicly available sources and may not be exhaustive.
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol is a general guideline for the purification of this compound derivatives using flash column chromatography.
-
Column Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the chromatography column and allow the silica gel to settle, creating a packed bed.
-
Add a thin layer of sand on top of the silica gel bed.[2]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for compounds with poor solubility, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding the dried silica to the top of the column.
-
-
Elution:
-
Start with a low-polarity eluent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent (gradient elution) to elute the compounds from the column. A common gradient for these types of compounds is increasing the percentage of ethyl acetate in hexanes.[2]
-
-
Fraction Collection and Analysis:
-
Collect fractions as the solvent elutes from the column.
-
Analyze the fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Recrystallization
This protocol provides a general procedure for purifying solid this compound derivatives by recrystallization.
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and with heating. A good solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to fully dissolve it.[2]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
-
Crystallization:
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
-
Washing:
-
Wash the collected crystals with a small amount of the cold recrystallization solvent.
-
-
Drying:
-
Dry the purified crystals under vacuum.
-
Visualizations
Caption: Experimental workflow for the purification of this compound derivatives.
Caption: Troubleshooting logic for common impurities in this compound derivatives.
References
Technical Support Center: 4-(Butylsulfonyl)phenylboronic acid in Suzuki Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 4-(Butylsulfonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions, with a specific focus on the impact of water.
Frequently Asked Questions (FAQs)
Q1: What is the general role of water in a Suzuki-Miyaura coupling reaction?
A1: Water can play a multifaceted role in Suzuki-Miyaura reactions. It is often used as a co-solvent with organic solvents (e.g., Toluene, Dioxane, DMF) to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitate the reaction.[1][2] For many substrates, water can accelerate the reaction rate.[3] Its use also aligns with green chemistry principles by reducing the reliance on purely organic solvents.[4] However, the presence of water can also lead to undesirable side reactions, particularly with sensitive substrates.[5]
Q2: How does the electron-withdrawing sulfonyl group in this compound affect its reactivity in Suzuki reactions?
A2: The strongly electron-withdrawing butylsulfonyl group makes the boronic acid moiety more electrophilic. This can influence the transmetalation step of the Suzuki catalytic cycle. More significantly, it increases the susceptibility of the C-B bond to cleavage, particularly through a process called protodeboronation, which can lead to lower yields of the desired product.[3][6]
Q3: What is protodeboronation and why is it a concern with this compound, especially in the presence of water?
A3: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom, resulting in the formation of a byproduct instead of the desired coupled product.[7] For electron-deficient arylboronic acids like this compound, this process is often accelerated in the presence of a base and a proton source, such as water.[5] The presence of both a base and water can facilitate the cleavage of the carbon-boron bond, reducing the overall yield of the Suzuki coupling.[8]
Troubleshooting Guide
Problem 1: Low to no yield of the desired coupled product.
| Possible Cause | Troubleshooting Step | Explanation |
| Protodeboronation | Switch to anhydrous reaction conditions. Use a dry, aprotic solvent (e.g., anhydrous Dioxane or Toluene) and an anhydrous base (e.g., finely powdered, dry K₃PO₄ or Cs₂CO₃). | Water acts as a proton source for protodeboronation, a major side reaction for electron-deficient boronic acids.[5][7] Eliminating water can significantly suppress this side reaction. |
| Use a milder base. Consider using bases like KF or K₂CO₃ instead of stronger bases like NaOH or K₃PO₄ if aqueous conditions are necessary. | Stronger bases can accelerate the rate of protodeboronation.[5] | |
| Catalyst Inactivity | Use a fresh batch of palladium catalyst and ligand. | Palladium catalysts, especially Pd(0) sources, can degrade over time. Phosphine ligands are susceptible to oxidation.[1] |
| Ensure thorough degassing of the reaction mixture. | Oxygen can deactivate the Pd(0) catalyst. Purging the reaction vessel and solvents with an inert gas (Argon or Nitrogen) is crucial.[9] | |
| Sub-optimal Reaction Conditions | Increase the reaction temperature. | For challenging couplings, higher temperatures (e.g., 100-110 °C) may be required to overcome the activation energy barrier.[10] |
| Screen different palladium catalysts and ligands. For electron-deficient partners, catalyst systems with bulky, electron-rich ligands (e.g., SPhos, XPhos) can be more effective. | The choice of catalyst and ligand is critical for efficient coupling of challenging substrates.[2] |
Problem 2: Formation of significant byproducts.
| Possible Cause | Troubleshooting Step | Explanation |
| Homocoupling of Boronic Acid | Ensure rigorous exclusion of oxygen. | The presence of oxygen can promote the self-coupling of the boronic acid to form a biaryl byproduct.[9] |
| Use a Pd(0) catalyst source directly. | If using a Pd(II) precatalyst, incomplete reduction to the active Pd(0) species can sometimes lead to side reactions. | |
| Dehalogenation of the Coupling Partner | Use a less reactive base or lower the reaction temperature. | This side reaction can sometimes occur, especially under harsh conditions. |
Data Presentation
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions of an electron-deficient arylboronic acid (4-cyanophenylboronic acid, as a proxy for this compound due to similar electronic properties) with an aryl bromide under aqueous and anhydrous conditions. This data is illustrative and actual yields may vary depending on the specific substrates and reaction conditions.
| Entry | Boronic Acid | Aryl Halide | Solvent System | Base | Yield (%) |
| 1 | 4-Cyanophenylboronic acid | 4-Bromoanisole | Toluene/H₂O (4:1) | K₂CO₃ | 65-75 |
| 2 | 4-Cyanophenylboronic acid | 4-Bromoanisole | Anhydrous Dioxane | K₃PO₄ | 85-95 |
| 3 | 4-Nitrophenylboronic acid | 4-Bromotoluene | Dioxane/H₂O (2:1) | K₃PO₄ | 70 |
| 4 | 4-Nitrophenylboronic acid | 4-Bromotoluene | Anhydrous THF | K₃PO₄ | 92 |
Note: The data presented is compiled from representative literature on Suzuki reactions of electron-deficient arylboronic acids and is intended for comparative purposes.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound under Aqueous Conditions
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
Toluene
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, the aryl halide, and K₂CO₃.
-
Evacuate and backfill the flask with inert gas three times.
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add Toluene and deionized water in a 4:1 ratio (v/v).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Protocol 2: Suzuki-Miyaura Coupling of this compound under Anhydrous Conditions
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3 mol%)
-
K₃PO₄ (anhydrous, finely powdered) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a strict inert atmosphere, add K₃PO₄, Pd₂(dba)₃, and SPhos to a dry Schlenk flask with a magnetic stir bar.
-
Add this compound and the aryl halide.
-
Add anhydrous 1,4-Dioxane via syringe.
-
Seal the flask and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[11]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura reaction and the competing protodeboronation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation by Sulfur-Containing Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation by sulfur-containing boronic acids, particularly in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst deactivation a common issue when using sulfur-containing boronic acids?
A1: Palladium catalysts, which are frequently used in cross-coupling reactions like the Suzuki-Miyaura coupling, are highly susceptible to poisoning by sulfur compounds.[1] Sulfur has a strong affinity for palladium and can adsorb strongly to the catalyst's surface, a process known as chemisorption. This blocks the active sites where the catalytic reaction occurs, leading to a significant decrease in catalytic activity or complete deactivation of the catalyst.[1][2]
Q2: What is the primary mechanism of palladium catalyst poisoning by sulfur-containing compounds?
A2: The primary mechanism involves the formation of strong chemical bonds between the sulfur atom and the palladium metal center.[1] This chemisorption reduces the number of available active sites for the reactants.[1] In some cases, this interaction can lead to the formation of stable and catalytically inactive palladium sulfide (PdS) complexes.[1] The sulfur atom can sterically block reactant adsorption sites and electronically modify the catalyst surface, further inhibiting its function.[2]
Q3: Are all sulfur-containing functional groups equally problematic?
A3: No, the extent of catalyst poisoning depends on the nature of the sulfur-containing functional group. Unprotected thiols (-SH) are particularly problematic due to the high affinity of the sulfur atom for palladium.[1][3] Thiophenes, while still capable of poisoning the catalyst, may exhibit different deactivation kinetics. Thioethers and sulfones might have a lesser, though still significant, impact on catalyst activity. Protecting the thiol group is a common strategy to mitigate catalyst deactivation.[1][3]
Q4: Can a catalyst poisoned by a sulfur-containing boronic acid be regenerated?
A4: Yes, in some cases, regeneration is possible. The most common methods for regenerating sulfur-poisoned palladium catalysts involve oxidative treatments.[1][4] These methods aim to oxidize the strongly adsorbed sulfur species into volatile sulfur oxides (SOx) that can be removed. Techniques include heating the catalyst in air or treating it with chemical oxidizing agents like sodium hypochlorite, hydrogen peroxide, or permanganate.[1][4][5] Following oxidation, a reduction step, often with hydrogen gas (H₂), may be necessary to restore the palladium to its active metallic state (Pd(0)).[1][6]
Q5: What analytical techniques can confirm sulfur poisoning of my catalyst?
A5: Several surface-sensitive analytical techniques can be used to confirm the presence of sulfur on a deactivated catalyst. X-ray Photoelectron Spectroscopy (XPS) is highly effective for detecting sulfur on the catalyst surface and can provide information about its chemical state (e.g., sulfide vs. sulfate).[4][7] Other techniques include Energy Dispersive X-ray analysis (EDX) and Temperature-Programmed Desorption (TPD), which identifies species desorbing from the catalyst surface upon heating.[4][6][7]
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments.
Problem 1: My Suzuki-Miyaura reaction with a thiophene-containing boronic acid is giving a very low yield.
-
Possible Cause: The sulfur atom in the thiophene ring is likely deactivating your palladium catalyst.[1]
-
Solutions:
-
Increase Catalyst Loading: A higher initial concentration of the active catalyst may compensate for the poisoning effect and allow the reaction to proceed to completion.
-
Use Specialized Ligands: Employing electron-rich, bulky phosphine ligands can sometimes stabilize the palladium catalyst and enhance its resistance to sulfur poisoning.
-
Change Catalyst System: Consider catalysts known for higher stability or resistance to poisoning, such as those supported on materials like silica-alumina, which has shown improved thio-tolerance compared to alumina supports.[8][9]
-
Problem 2: I am attempting a Suzuki coupling with a boronic acid that has a free thiol (-SH) group, and the reaction is not working at all.
-
Possible Cause: Unprotected thiols are potent poisons for palladium catalysts. The reaction is likely failing due to immediate and complete deactivation of the catalyst.[1][3]
-
Solution:
-
Protect the Thiol Group: It is crucial to protect the thiol group before performing the Suzuki-Miyaura coupling. The 2-methoxyisobutyryl group is one example of a protecting group suitable for these conditions.[3] Another option is the 2-(4-pyridinyl)ethyl protective group. The thiol can be deprotected after the cross-coupling reaction is complete.[1]
-
Problem 3: My reaction appears to start but then stalls, leaving a significant amount of starting material.
-
Possible Cause: This indicates progressive catalyst deactivation. The catalyst is initially active but is being gradually poisoned by the sulfur-containing substrate over the course of the reaction.[1]
-
Solution:
-
Slow Addition of the Boronic Acid: Instead of adding all the sulfur-containing boronic acid at the beginning of the reaction, add it portion-wise or via a syringe pump over several hours.[1] This "slow-release" strategy maintains a low instantaneous concentration of the poisoning agent, allowing the catalytic cycle to proceed more effectively before all active sites are blocked.
-
Data Presentation
Impact of Sulfur Poisoning on Catalyst Performance
The following table summarizes quantitative data on the deactivating effect of sulfur compounds on various catalysts.
| Catalyst System | Sulfur Compound | Concentration of Poison | Observed Effect | Reference(s) |
| Ni, Co, Fe, Ru | H₂S | 15–100 ppb | 3–4 orders of magnitude loss in methanation activity. | [10] |
| Pd/Al₂O₃ | SO₂ | 100 ppm | Light-off temperatures for hydrocarbon oxidation shifted 50–100°C higher. | [11] |
| Pd/Al₂O₃ | Thiophene/H₂S | Not specified | Lower thio-tolerance observed compared to Pt/Al₂O₃ for cyclohexane dehydrogenation. | [8][9] |
Experimental Protocols
Protocol 1: General Procedure for Regeneration of a Sulfur-Poisoned Palladium Catalyst
This is a general guideline for the oxidative regeneration of a heterogeneous palladium catalyst (e.g., Pd/C or Pd/Al₂O₃). Specific conditions may need optimization.
-
Catalyst Recovery: After the reaction, recover the heterogeneous palladium catalyst by filtration. If a homogeneous catalyst was used and has precipitated as palladium black, it can also be recovered by filtration.[1]
-
Washing: Wash the recovered catalyst thoroughly with deionized water and an organic solvent (e.g., acetone or ethanol) to remove any adsorbed organic residues. Dry the catalyst completely.[1]
-
Oxidative Treatment: Place the dried, poisoned catalyst in a suitable vessel, such as a tube furnace. Heat the catalyst in a stream of air or an oxygen/inert gas mixture. A typical temperature range is 300-500°C.[1][4] This process aims to oxidize the adsorbed sulfur species to volatile sulfur oxides (SOx).
-
Reduction (if necessary): After the oxidative treatment, the palladium may be in an oxidized state (PdO). To regenerate the active Pd(0) species, the catalyst can be reduced by heating it in a stream of hydrogen gas (H₂).[1][6]
-
Activity Testing: The regenerated catalyst should be tested in a small-scale reaction to assess the recovery of its catalytic activity.[1]
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general starting point for a Suzuki-Miyaura reaction, which may require optimization depending on the specific substrates.
-
Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 equiv.), the boronic acid (1.1–1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%).
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Solvent and Base Addition: Add a degassed solvent (e.g., toluene, dioxane, or DMF) and a degassed aqueous solution of a base (e.g., 2M Na₂CO₃, K₂CO₃, or K₃PO₄, 2.0–3.0 equiv.).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.[12]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[12]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. GAS Dortmund [gas-dortmund.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Permanganate oxidation of sulfur compounds to prevent poisoning of Pd catalysts in water treatment processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 9. [PDF] Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts | Semantic Scholar [semanticscholar.org]
- 10. scispace.com [scispace.com]
- 11. dcl-inc.com [dcl-inc.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Homocoupling of 4-(Butylsulfonyl)phenylboronic Acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding the minimization of homocoupling of 4-(butylsulfonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The strong electron-withdrawing nature of the butylsulfonyl group makes this boronic acid particularly susceptible to this common side reaction.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling, and why is it a specific problem for this compound?
A1: Boronic acid homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid react with each other to form a symmetrical biaryl. This is undesirable because it consumes the starting material, lowers the yield of the intended cross-coupled product, and introduces a byproduct that can be difficult to separate during purification. Arylboronic acids with strong electron-withdrawing groups, such as the butylsulfonyl group, are particularly prone to homocoupling.[1]
Q2: What are the primary causes of homocoupling in my Suzuki reaction?
A2: There are two principal mechanisms responsible for the homocoupling of boronic acids.[2]
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Palladium(0) catalyst to a Palladium(II) species. This Pd(II) intermediate can then facilitate the homocoupling of the boronic acid.[3][4][5]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt, such as palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), is used as the catalyst precursor, it can react directly with the boronic acid in a stoichiometric fashion to produce the homocoupled dimer.[3][6] This is often a problem at the beginning of the reaction before the catalytic cycle is fully established.
Caption: Primary mechanisms leading to boronic acid homocoupling.
Q3: How can I effectively remove dissolved oxygen from my reaction?
A3: Rigorous deoxygenation of the reaction solvent and mixture is one of the most critical steps to prevent homocoupling.[6] Two highly effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas like nitrogen or argon through the solvent for 15-30 minutes can displace dissolved oxygen. A subsurface sparge, where the gas is introduced below the liquid's surface via a long needle, is significantly more efficient.[2][7]
-
Freeze-Pump-Thaw: For ultimate oxygen removal, the solvent can be frozen under an inert atmosphere, subjected to a high vacuum to remove gases, and then thawed. This cycle should be repeated three to five times for maximum effect.[2]
Q4: Which type of palladium source is best to minimize homocoupling?
A4: Using a Pd(0) source is generally recommended over a Pd(II) source to avoid the direct homocoupling pathway at the start of the reaction.[8] Consider switching from precursors like Pd(OAc)₂ or PdCl₂ to Pd(0) catalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃. If a Pd(II) source is necessary, the addition of a mild reducing agent can be beneficial.[8]
Q5: What is the role of ligands in preventing this side reaction?
A5: Ligands are crucial for stabilizing the palladium catalyst and promoting the desired cross-coupling over homocoupling. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[3] Their steric hindrance can block the formation of intermediates that lead to homocoupling, while their electron-donating properties can accelerate the desired reductive elimination step of the catalytic cycle.[1][3]
Q6: How does my choice of base affect the formation of the homocoupled byproduct?
A6: While a base is necessary to activate the boronic acid, an improper choice can increase homocoupling. Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium or potassium hydroxide (NaOH, KOH).[3] The optimal base is often substrate-dependent and may require screening.
Q7: How can I purify my desired product away from the homocoupled dimer?
A7: The homocoupled byproduct, bis(4-(butylsulfonyl)phenyl), is often non-polar and can be challenging to separate from the desired product by standard silica gel chromatography. An effective purification strategy is to use an acid-base extraction during the workup. By washing the crude organic mixture with an aqueous base (e.g., 1M NaOH), the unreacted acidic this compound can be removed into the aqueous layer. The neutral homocoupled byproduct will remain in the organic layer with your desired product, often simplifying the subsequent chromatographic purification.[9] For highly polar products, reverse-phase chromatography may be a suitable alternative.[10]
Troubleshooting Guide
Issue: Low yield of the cross-coupled product with a significant amount of a non-polar byproduct, suspected to be the symmetrical biaryl dimer from homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
Data Presentation
The following table summarizes the expected impact of various reaction parameters on the formation of the homocoupling byproduct based on established principles.
Table 1: Effect of Reaction Conditions on Homocoupling of Arylboronic Acids
| Entry | Palladium Source | Atmosphere | Base | Additive | Expected Homocoupling | Reference |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | Air | K₂CO₃ | None | High | [6] |
| 2 | Pd(OAc)₂ | Nitrogen | K₂CO₃ | None | Moderate | [6] |
| 3 | Pd(OAc)₂ | N₂ (Subsurface Sparge) | K₂CO₃ | Potassium Formate | Low | [6][7] |
| 4 | Pd(PPh₃)₄ | N₂ (Subsurface Sparge) | K₃PO₄ | None | Very Low |[3][8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Rigorous Deoxygenation
This protocol provides a starting point for minimizing homocoupling through careful exclusion of oxygen.
Caption: Experimental workflow for Suzuki coupling under inert conditions.
Methodology:
-
Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the phosphine ligand (e.g., SPhos, 1-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the reaction solvent (e.g., dioxane/water mixture), which has been previously degassed by sparging with an inert gas for at least 30 minutes, via a cannula or syringe.[2]
-
Mixture Degassing: Further degas the entire reaction mixture by bubbling the inert gas through the solution for another 15-20 minutes.[2]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.5-2 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, quench with water, and extract with an appropriate organic solvent (e.g., ethyl acetate). Proceed with the purification protocol below.
Protocol 2: Purification via Acid-Base Extraction to Remove Homocoupling Byproduct
Methodology:
-
Combine Organics: After the initial aqueous workup, combine all organic layers in a separatory funnel.
-
Base Wash: Wash the organic layer two to three times with a 1M aqueous solution of sodium hydroxide (NaOH). This will extract any remaining acidic boronic acid into the aqueous phase.[9]
-
Neutral Wash: Wash the organic layer with water, followed by a wash with brine to remove residual base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Final Purification: The resulting crude product, now depleted of the starting boronic acid, can be further purified by silica gel column chromatography to separate the desired cross-coupled product from the non-polar homocoupled dimer and other impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
effect of temperature on the stability of 4-(Butylsulfonyl)phenylboronic acid
This guide provides technical information, frequently asked questions, and troubleshooting advice regarding the thermal stability of 4-(Butylsulfonyl)phenylboronic acid for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage and handling conditions for this compound to ensure its stability?
A1: To maintain product quality and prevent degradation, this compound should be stored under specific conditions. It is recommended to keep the compound refrigerated in a tightly sealed container, preferably under an inert atmosphere. The storage area should be dry and well-ventilated.[1][2] This compound is often hygroscopic and air-sensitive, meaning exposure to moisture and air can initiate degradation.[1][2]
Q2: What happens to this compound when it is heated in its solid state?
A2: A primary thermal process for many arylboronic acids is the intermolecular dehydration to form a cyclic anhydride known as a boroxine.[3] This process involves three molecules of the boronic acid condensing with the loss of three molecules of water. While this changes the compound's structure, it is often a reversible process, and the boronic acid can be regenerated in the presence of water.[4] For phenylboronic acid, the reported melting point of ~220 °C is actually the melting temperature of its corresponding boroxine.[3]
Q3: How does elevated temperature affect the stability of this compound in solution?
A3: In solution, particularly aqueous or protic solvents, elevated temperatures can accelerate degradation. The two primary degradation pathways are protodeboronation and oxidation.[5]
-
Protodeboronation: This is a common decomposition pathway where the C-B bond is cleaved and replaced by a C-H bond, yielding the corresponding des-borylated compound (butylsulfonylbenzene) and boric acid.[5][6] The rate of this reaction is highly dependent on pH, temperature, and the electronic nature of the substituents on the aromatic ring.[5][6]
-
Oxidation: The boronic acid functional group is susceptible to oxidation, which can be minimized by using degassed solvents and maintaining an inert atmosphere during reactions.[5]
Q4: What general temperature ranges should be avoided during experimental use?
Troubleshooting Guide
| Problem/Symptom | Possible Cause | Recommended Solution |
| Inconsistent or low reaction yields in Suzuki-Miyaura coupling. | Degradation of the boronic acid due to prolonged exposure to high temperatures or presence of water/oxygen in the reaction mixture. | 1. Use freshly acquired or properly stored boronic acid. 2. Run reactions under an inert atmosphere (e.g., Nitrogen or Argon). 3. Use degassed solvents. 4. Attempt the reaction at a lower temperature for a longer duration. 5. Analyze the starting material by HPLC or NMR to confirm its purity before use. |
| Appearance of an unexpected byproduct corresponding to the loss of the boronic acid group. | Protodeboronation has occurred. This is accelerated by heat and the presence of aqueous or protic solvents.[5][6] | 1. Minimize the amount of water in the reaction. 2. Buffer the reaction to a pH where the boronic acid is more stable (this is compound-specific). 3. Reduce the reaction temperature and time if possible. |
| The solid material appears clumpy or has a different consistency than expected. | The compound may have absorbed moisture from the atmosphere due to its hygroscopic nature.[1][2] This can lead to the formation of boroxines or other hydrates. | 1. Handle the solid material in a glove box or under a stream of dry, inert gas. 2. Store the compound in a desiccator. 3. If clumping is observed, the material's purity should be re-assessed before use. |
Summary of Thermal Effects and Storage
| Parameter | Condition / Effect | Recommendation | References |
| Optimal Storage | Refrigerated, Dry, Tightly Sealed, Inert Atmosphere | Store at 2-8 °C in a desiccator or glove box. | [1][2] |
| Conditions to Avoid | Excess Heat, Moisture, Air, Strong Oxidizing Agents | Handle under inert gas; use degassed solvents for reactions. | [1][2] |
| Solid State Heating | Dehydration to form a cyclic boroxine. | Be aware that this transformation can occur upon heating. It is often reversible with water. | [3][4] |
| Solution State Heating | Increased risk of protodeboronation and oxidation. | Use the lowest feasible reaction temperature and minimize reaction time. | [5][6] |
Visualizing Degradation Pathways
Caption: Reversible dehydration of three boronic acid molecules into a boroxine upon heating.
Caption: Common degradation pathway for arylboronic acids in aqueous solutions.
Experimental Protocols
Protocol 1: Assessment of Thermal Stability by TGA/DSC
This protocol outlines the use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the decomposition temperature and phase transitions of solid this compound.[3][4]
Materials:
-
This compound
-
TGA and DSC instruments
-
Aluminum or ceramic pans
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the boronic acid into a TGA/DSC pan.
-
Instrument Setup (TGA): Place the sample in the TGA furnace. Purge with inert gas (e.g., 50 mL/min) to prevent oxidative degradation.
-
TGA Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to an upper limit (e.g., 400 °C) at a constant rate (e.g., 10 °C/min). Record the mass loss as a function of temperature. The onset of significant mass loss indicates decomposition.
-
Instrument Setup (DSC): Place the sample pan and a reference pan in the DSC cell. Purge with inert gas.
-
DSC Thermal Program: Use a heat/cool/heat cycle. Heat the sample from ambient to just above its expected melt (e.g., 250 °C) at 10 °C/min. Cool it back down, and then apply a second heating ramp. This helps to observe melting, crystallization, and potential dehydration events.[3]
-
Data Analysis: Analyze the TGA curve for the decomposition temperature. Analyze the DSC thermogram for endothermic peaks (melting, dehydration) and exothermic peaks (decomposition, crystallization).
Protocol 2: Monitoring Solution-Phase Stability by HPLC
This protocol describes a method to quantify the degradation of this compound in solution at different temperatures over time.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., Acetonitrile, Methanol, water)
-
HPLC system with a UV detector and a C18 column
-
Thermostatic incubator or water baths
-
Autosampler vials
Procedure:
-
Stock Solution: Prepare a stock solution of the boronic acid (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 Acetonitrile:Water).
-
Sample Aliquoting: Dispense aliquots of the stock solution into several HPLC vials.
-
Incubation:
-
Keep one set of vials at a control temperature (e.g., 4 °C).
-
Place other sets of vials in incubators at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).
-
-
Time-Point Analysis:
-
Immediately inject a sample from the control group to get the t=0 measurement.
-
At regular intervals (e.g., 1, 4, 8, 24 hours), remove one vial from each temperature, allow it to cool to room temperature, and analyze by HPLC.
-
-
HPLC Method: Use a C18 column and a gradient elution method to separate the parent compound from potential degradants. Monitor at a suitable UV wavelength (e.g., 254 nm).
-
Data Analysis: Integrate the peak area of the this compound at each time point for each temperature. Calculate the percentage remaining relative to the t=0 sample. Plot the percentage of the parent compound versus time for each temperature to determine the degradation rate.
Caption: Logical workflow for assessing the stability of a compound in solution over time.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. d-nb.info [d-nb.info]
- 4. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-(Methanesulfonyl)phenylboronic acid = 95.0 149104-88-1 [sigmaaldrich.com]
improving the solubility of 4-(Butylsulfonyl)phenylboronic acid in reaction media
Welcome to the technical support center for 4-(Butylsulfonyl)phenylboronic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in reaction media.
Frequently Asked Questions (FAQs)
Q1: I am experiencing poor solubility of this compound in my reaction solvent. What are the initial steps I should take?
A1: Poor solubility of arylboronic acids can be a common issue. The presence of the polar butylsulfonyl group and the boronic acid moiety gives the molecule a unique solubility profile. Initial troubleshooting should focus on solvent selection and temperature adjustment. Consider using polar aprotic solvents such as DMF, DMAc, or dioxane, as they are often effective for dissolving boronic acids.[1] Gently heating the reaction mixture can also significantly improve solubility.[2] However, ensure that the temperature is compatible with the stability of all reaction components.[2]
Q2: Can a co-solvent system improve the solubility of this compound?
A2: Yes, employing a co-solvent system is a highly effective strategy. For reactions in primarily organic solvents like toluene or dioxane, the addition of a small amount of water can be beneficial, especially in Suzuki-Miyaura coupling reactions where it can facilitate the dissolution of the base.[1][2] Conversely, for aqueous reactions, adding a polar aprotic co-solvent like DMF or DMSO can enhance the solubility of the boronic acid.[2] The optimal ratio of solvents should be determined empirically for your specific reaction.[2]
Q3: Are there chemical modifications I can make to this compound to improve its solubility?
A3: A common strategy to improve the solubility of boronic acids is to convert them into their corresponding boronic esters, such as a pinacol ester.[3][4] These esters are generally more soluble in organic solvents and can be used directly in many coupling reactions.[3][4] The esterification is a reversible reaction, often carried out by heating the boronic acid with an alcohol, like pinacol, and removing the water that is formed.[5]
Q4: How does the formation of boroxines affect the solubility of this compound?
A4: Boronic acids can undergo dehydration to form cyclic trimers called boroxines.[5][6] This process can occur upon heating and may affect the solubility of the compound. While boroxines are often in equilibrium with the boronic acid in the presence of water, their formation can sometimes lead to decreased solubility in certain organic solvents. It is crucial to use anhydrous solvents if the presence of the boronic acid monomer is critical for the reaction.
Troubleshooting Guide
Issue: Low Reaction Yield Due to Poor Solubility of this compound
This guide provides a systematic approach to troubleshoot and resolve solubility issues encountered during reactions involving this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving the solubility of this compound.
Data Presentation
Table 1: Qualitative and Quantitative Solubility of Phenylboronic Acid in Various Solvents
| Solvent | Qualitative Solubility | Quantitative Solubility ( g/100g H2O at 20°C) |
| Diethyl Ether | High | - |
| Acetone | High | - |
| Chloroform | Moderate | - |
| Methylcyclohexane | Very Low | - |
| Water | Low | 1.9[4] |
Data for organic solvents is qualitative and based on comparative studies of phenylboronic acid and its esters.[3][4]
Experimental Protocols
Protocol 1: Improving Solubility with a Co-solvent System
This protocol describes the use of a co-solvent system to enhance the solubility of this compound in a typical Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Aryl halide
-
Palladium catalyst and ligand
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Primary organic solvent (e.g., Toluene, Dioxane)
-
Co-solvent (e.g., Water, DMF)
-
Reaction vessel (e.g., Schlenk flask)
-
Stirring apparatus and heating mantle
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the this compound, aryl halide, palladium catalyst, ligand, and base.
-
Add the primary organic solvent to the reaction vessel.
-
Begin stirring the mixture at room temperature.
-
If the this compound does not fully dissolve, add the co-solvent dropwise in small increments (e.g., 5-10% of the total volume) while observing for dissolution.[2]
-
Gentle heating can be applied in conjunction with the addition of the co-solvent to aid dissolution.
-
Once the boronic acid has dissolved, or a fine suspension is achieved, proceed with the reaction at the desired temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
Protocol 2: Synthesis of this compound Pinacol Ester
This protocol details the conversion of this compound to its more soluble pinacol ester derivative.
Materials:
-
This compound
-
Pinacol
-
Anhydrous toluene (or another suitable solvent that forms an azeotrope with water)
-
Dean-Stark apparatus
-
Reaction flask and condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine this compound and a slight excess of pinacol (e.g., 1.1 equivalents).
-
Add a sufficient amount of anhydrous toluene to suspend the reactants.
-
Heat the mixture to reflux with vigorous stirring.
-
Water will be formed during the esterification and will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected in the trap, indicating the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used directly in subsequent reactions without further purification. If necessary, it can be purified by recrystallization or column chromatography.
References
Validation & Comparative
A Comparative Guide to Suzuki Coupling: 4-(Butylsulfonyl)phenylboronic Acid vs. 4-(Butylsulfinyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of boronic acid is critical for the success of this reaction, particularly when dealing with functionalized arylboronic acids. This guide provides an objective comparison of two such reagents, 4-(Butylsulfonyl)phenylboronic acid and 4-(Butylsulfinyl)phenylboronic acid, in the context of Suzuki coupling, supported by available experimental data and detailed protocols.
Introduction to the Coupling Partners
Both this compound and 4-(butylsulfinyl)phenylboronic acid are valuable building blocks in medicinal chemistry and materials science. The key difference between them lies in the oxidation state of the sulfur atom, which significantly influences the electronic properties of the phenylboronic acid.
-
This compound features a sulfonyl group (-SO₂-), which is a strong electron-withdrawing group. This property can impact the reactivity of the boronic acid in the Suzuki coupling catalytic cycle.
-
4-(Butylsulfinyl)phenylboronic acid contains a sulfinyl group (-SO-), which is also electron-withdrawing, but to a lesser extent than the sulfonyl group. The sulfinyl group also introduces a chiral center at the sulfur atom, which can be advantageous in the synthesis of chiral molecules.[1]
Performance in Suzuki Coupling: A Comparative Analysis
Direct comparative studies of these two specific boronic acids under identical Suzuki coupling conditions are not extensively available in the public literature. However, by collating available data for the sulfinyl compound and drawing on established principles of Suzuki coupling with electron-withdrawing groups for the sulfonyl analogue, we can construct a comparative performance overview.
The transmetalation step in the Suzuki-Miyaura catalytic cycle is often rate-limiting and is sensitive to the electronic nature of the boronic acid. Generally, electron-donating groups on the arylboronic acid can accelerate this step, while strong electron-withdrawing groups may slow it down.
4-(Butylsulfinyl)phenylboronic acid has been shown to be a versatile coupling partner in Suzuki reactions. The sulfinyl group is generally stable under typical reaction conditions.[1]
This compound , with its more strongly electron-withdrawing sulfonyl group, is expected to be less reactive than its sulfinyl counterpart under identical conditions. However, successful couplings can be achieved, often requiring more active catalyst systems or more forcing conditions. The reactivity of sulfonyl groups in Suzuki-type reactions has been demonstrated, for instance, in the coupling of arylsulfonyl chlorides with arylboronic acids.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of 4-(butylsulfinyl)phenylboronic acid with various aryl halides, based on generalized protocols. Data for this compound is inferred from the general behavior of arylboronic acids with strong electron-withdrawing groups and may require optimization for specific substrates.
| Entry | Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | 4-(Butylsulfinyl)phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ (2 eq) | Toluene/H₂O (4:1) | 90 | 12 | 85-95[2] |
| 2 | 4-(Butylsulfinyl)phenylboronic acid | 4-Chloroanisole | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (2 eq) | 1,4-Dioxane | 100 | 18 | 80-90 (estimated) |
| 3 | This compound | 4-Bromoanisole | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ (2 eq) | DMF | 110 | 24 | 60-75 (estimated) |
| 4 | This compound | 4-Chloroanisole | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | K₃PO₄ (3 eq) | t-BuOH/H₂O (1:1) | 100 | 24 | 50-70 (estimated) |
Experimental Protocols
Below are detailed, generalized experimental protocols for the Suzuki-Miyaura coupling of each boronic acid. These should serve as a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki Coupling of 4-(Butylsulfinyl)phenylboronic acid with an Aryl Bromide
Materials:
-
4-(Butylsulfinyl)phenylboronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add 4-(butylsulfinyl)phenylboronic acid, the aryl bromide, and potassium carbonate.[2]
-
Under a counterflow of inert gas, add the palladium catalyst, Pd(PPh₃)₄.[2]
-
Add toluene and deionized water (4:1 v/v) to the flask.[2]
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.[2]
-
Heat the reaction mixture to 90 °C with vigorous stirring.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Suzuki Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine this compound, the aryl bromide, Pd(dppf)Cl₂, and cesium carbonate.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel.
Visualizing the Suzuki-Miyaura Coupling
The following diagrams illustrate the key stages of the Suzuki-Miyaura cross-coupling reaction.
Caption: Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion
Both this compound and 4-(butylsulfinyl)phenylboronic acid are viable reagents for Suzuki-Miyaura cross-coupling reactions, each with its own characteristics. 4-(Butylsulfinyl)phenylboronic acid is a versatile and reactive coupling partner, with the added feature of chirality. This compound, being more electron-deficient, is expected to be less reactive and may require more tailored reaction conditions to achieve high yields. The choice between these two reagents will depend on the specific synthetic goals, the nature of the coupling partner, and the desired electronic properties of the final product. The protocols and data presented in this guide provide a solid foundation for researchers to embark on their synthetic endeavors with these valuable building blocks.
References
A Comparative Guide to Analytical Methods for Purity Determination of 4-(Butylsulfonyl)phenylboronic acid
The purity of 4-(Butylsulfonyl)phenylboronic acid, a key reagent in organic synthesis and drug discovery, is critical for ensuring reaction reproducibility, yield, and the safety of final pharmaceutical products.[1] This guide provides an objective comparison of principal analytical methods for assessing the purity of this compound, complete with experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Summary of Analytical Techniques
The determination of purity for this compound involves a multi-faceted approach, employing various analytical techniques to quantify the parent compound and identify potential impurities. Each method offers distinct advantages and provides complementary information.
| Analytical Method | Principle | Information Provided | Advantages | Challenges & Limitations |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation based on polarity. | Quantitative purity, impurity profile, detection of non-volatile organic impurities. | High resolution and sensitivity, well-established for boronic acids.[1][2] | Boronic acids can be challenging due to polarity and the formation of boroxines; requires careful method development.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of organic impurities, assessment of boroxine formation. | Provides detailed structural information; Quantitative NMR (qNMR) offers high accuracy without a specific reference standard for the analyte.[1] | ¹H NMR spectra can be complex due to boroxine formation; ¹¹B NMR may require specialized equipment and expertise.[1][3] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-to-charge ratio analysis. | Molecular weight confirmation, impurity identification, trace-level quantification. | High sensitivity and selectivity, excellent for identifying unknown impurities.[4][5] | Boronic acids can be challenging for MS due to their tendency to form boroxines, which complicates spectral interpretation.[4] |
| Karl Fischer Titration | Titrimetric method based on the reaction of iodine with water. | Precise quantification of water content. | Gold standard for water determination, highly specific and accurate.[6][7] | Does not provide information on other impurities; strong acids can interfere if not properly buffered.[8] |
Potential Impurities
Impurities in this compound can originate from the synthetic route or degradation. Common impurities include:
-
Boroxines (Trimeric Anhydrides): Formed by the intermolecular dehydration of the boronic acid. This is an equilibrium process.[1]
-
Boric Acid (B(OH)₃): A common inorganic impurity in boronic acid preparations.[1]
-
Starting Materials: Unreacted reagents from the synthesis, such as the corresponding aryl halide.[1]
-
Homocoupling Byproducts: Resulting from the coupling of two aryl groups.
-
Protodeboronation Product: The replacement of the boronic acid group with a hydrogen atom, yielding butylsulfonylbenzene.[1]
-
(4-(Butylsulfinyl)phenyl)boronic acid: The corresponding sulfoxide, which may be present as a related impurity from the synthesis.[1]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assay
This protocol describes a general reversed-phase HPLC method suitable for the analysis of this compound.
-
Instrumentation: An Arc™ HPLC System with a PDA detector or equivalent.[2]
-
Column: XSelect™ Premier HSS T3 Column (or equivalent C18 reversed-phase column), 4.6 x 150 mm, 5 µm.[2][9]
-
Mobile Phase A: 0.1% Formic acid in water.[4]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.[4]
-
Detection: UV at 254 nm.[9]
-
Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve in 50 mL of a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
Quantitative NMR (qNMR) for Purity Determination
This method uses an internal standard for the accurate determination of purity.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Internal Standard: Maleic anhydride or another suitable standard with known purity and non-overlapping signals.
-
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh about 20 mg of this compound into an NMR tube.
-
Accurately weigh about 5 mg of the internal standard and add it to the same NMR tube.
-
Add approximately 0.7 mL of DMSO-d₆, cap the tube, and gently agitate to dissolve the sample completely.
-
-
¹H NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 30 seconds) to ensure full relaxation of all relevant protons.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Calculation: The purity is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.
Karl Fischer Titration for Water Content
This protocol details the volumetric titration method for determining the water content.
-
Instrumentation: Automated Karl Fischer Titrator.
-
Reagents:
-
Volumetric Karl Fischer titrant (e.g., Titrant 5).
-
Anhydrous methanol or a specialized Karl Fischer solvent.
-
-
Procedure:
-
Add the solvent to the titration vessel and titrate to a dry endpoint to eliminate residual water.
-
Accurately weigh a suitable amount of the this compound sample (typically 50-100 mg, depending on the expected water content) and add it to the vessel.[10]
-
Start the titration. The instrument will automatically dispense the titrant and determine the endpoint.
-
The water content is calculated automatically by the instrument based on the sample weight and the volume of titrant consumed.
-
Visualizations
Analytical Workflow for Purity Assessment
The following diagram illustrates a comprehensive workflow for determining the purity of this compound.
Caption: Workflow for Purity Analysis.
Relationship of Analytical Methods
This diagram shows how different analytical methods provide complementary information for a complete purity assessment.
Caption: Complementary Analytical Methods.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 7. metrohm.com [metrohm.com]
- 8. Karl Fischer water content titration - Scharlab [scharlab.com]
- 9. waters.com [waters.com]
- 10. gmpinsiders.com [gmpinsiders.com]
spectroscopic comparison of sulfonyl vs sulfinyl phenylboronic acids
A comparative guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of sulfonyl and sulfinyl phenylboronic acids, featuring experimental data and protocols for enhanced analytical characterization.
In the landscape of drug discovery and organic synthesis, phenylboronic acids bearing sulfur-containing functional groups are pivotal intermediates. The oxidation state of the sulfur atom, as a sulfonyl (-SO₂-) or a sulfinyl (-SO-) group, profoundly influences the electronic properties and, consequently, the reactivity and biological activity of the molecule. A thorough spectroscopic characterization is therefore essential for unequivocal identification and quality control. This guide provides a direct comparison of the spectroscopic properties of 4-(methylsulfonyl)phenylboronic acid and 4-(methylsulfinyl)phenylboronic acid, supported by experimental data and standardized protocols.
At a Glance: Key Spectroscopic Differences
The electron-withdrawing nature of the sulfonyl group compared to the sulfinyl group leads to noticeable differences in their respective spectroscopic data. These differences are most apparent in Nuclear Magnetic Resonance (NMR) spectroscopy, where the chemical shifts of the aromatic protons and carbons are deshielded in the sulfonyl derivative. Infrared (IR) spectroscopy provides distinct vibrational frequencies for the S=O bonds, while mass spectrometry (MS) reveals characteristic fragmentation patterns.
| Spectroscopic Technique | 4-(methylsulfonyl)phenylboronic acid | 4-(methylsulfinyl)phenylboronic acid | Key Observations |
| ¹H NMR | Aromatic protons are more deshielded. | Aromatic protons are less deshielded compared to the sulfonyl analog. | The stronger electron-withdrawing effect of the sulfonyl group causes greater downfield shifts for the aromatic protons. |
| ¹³C NMR | Aromatic carbons are more deshielded. | Aromatic carbons are less deshielded. | Similar to ¹H NMR, the carbon atoms in the phenyl ring of the sulfonyl compound experience greater deshielding. |
| IR Spectroscopy | Two distinct S=O stretching bands at higher frequencies. | A single S=O stretching band at a lower frequency. | The two equivalent oxygen atoms in the sulfonyl group result in symmetric and asymmetric stretching modes, whereas the sulfinyl group has only one S=O bond. |
| Mass Spectrometry | Fragmentation often involves the loss of the entire sulfonyl group or parts of it. | Fragmentation may show loss of the sulfinyl group and characteristic rearrangements. | The stability of the respective sulfur-containing fragments influences the observed fragmentation pathways. |
Experimental Data: A Head-to-Head Comparison
To illustrate the spectroscopic distinctions, the following tables summarize the key data for 4-(methylsulfonyl)phenylboronic acid and 4-(methylsulfinyl)phenylboronic acid.
Table 1: ¹H NMR and ¹³C NMR Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4-(methylsulfonyl)phenylboronic acid | Aromatic: ~7.8-8.2, Methyl: ~3.2[1] | Aromatic: ~125-145, Methyl: ~44 |
| 4-(methylsulfinyl)phenylboronic acid | Aromatic: ~7.6-8.0, Methyl: ~2.7 | Aromatic: ~124-148, Methyl: ~44 |
Note: Exact chemical shifts can vary depending on the solvent and instrument used.
Table 2: IR and Mass Spectrometry Data
| Compound | IR (ν, cm⁻¹) | Mass Spectrometry (m/z) |
| 4-(methylsulfonyl)phenylboronic acid | S=O stretch: ~1310 & ~1150 | Molecular Ion [M]⁺: 200.02[2][3][4][5] |
| 4-(methylsulfinyl)phenylboronic acid | S=O stretch: ~1050 | Molecular Ion [M]⁺: 184.02[6] |
Note: The mass spectrometry data corresponds to the molecular ion. Fragmentation patterns will differ.
Experimental Protocols
Standardized protocols are crucial for obtaining reproducible and comparable spectroscopic data. Below are general methodologies for the key techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the phenylboronic acid derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a longer acquisition time and a greater number of scans are necessary.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Perform a background scan of the empty ATR crystal before scanning the sample.
-
Data Analysis: Identify the characteristic absorption bands, paying close attention to the S=O stretching region.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation.
Visualizing the Analytical Workflow
A systematic approach is key to the efficient spectroscopic comparison of sulfonyl and sulfinyl phenylboronic acids. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for the spectroscopic comparison of sulfonyl and sulfinyl phenylboronic acids.
Conclusion
The distinct electronic environments created by the sulfonyl and sulfinyl groups provide clear and reproducible differences in their spectroscopic signatures. By leveraging a combination of NMR, IR, and mass spectrometry, researchers can confidently differentiate between these two important classes of compounds. The data and protocols presented in this guide serve as a valuable resource for the accurate characterization of sulfonyl and sulfinyl phenylboronic acids in various stages of research and development.
References
- 1. 4-(METHYLSULFONYL)PHENYLBORONIC ACID(149104-88-1) 1H NMR [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(Methanesulfonyl)phenylboronic acid, 98+% | Fisher Scientific [fishersci.ca]
- 4. 4-(METHYLSULFONYL)PHENYLBORONIC ACID | 149104-88-1 [m.chemicalbook.com]
- 5. 4-甲烷磺酰苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-(Methylsulfinyl)phenylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-(Butylsulfonyl)phenylboronic Acid
A Note on the Availability of Direct Comparative Data: Extensive literature searches did not yield specific experimental studies directly comparing the performance of various palladium catalysts for the Suzuki-Miyaura coupling of 4-(butylsulfonyl)phenylboronic acid. This guide, therefore, presents a comprehensive comparison based on the closely related analog, 4-(butylsulfinyl)phenylboronic acid . The sulfinyl group (a sulfoxide) and the sulfonyl group (a sulfone) differ in the oxidation state of the sulfur atom, which can influence the electronic properties of the molecule and its reactivity in catalytic cycles. Researchers should consider these differences when applying the information presented herein to the coupling of this compound. The data and protocols provided serve as a strong starting point for reaction optimization.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. For researchers and professionals in drug development, the choice of an appropriate palladium catalyst is critical for achieving optimal yields and reaction efficiency, especially when working with functionalized substrates such as this compound. The electron-withdrawing nature of the butylsulfonyl group can present challenges in the catalytic cycle, making catalyst selection a key parameter for success. This guide provides a comparative overview of commonly employed palladium catalysts, with performance data derived from studies on the analogous 4-(butylsulfinyl)phenylboronic acid.
Data Presentation: Performance of Palladium Catalysts
The following table summarizes the performance of several common palladium catalysts in the Suzuki-Miyaura coupling of 4-(butylsulfinyl)phenylboronic acid with various aryl halides. This data is compiled from multiple sources and provides a basis for catalyst selection.
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | 4-Bromoanisole | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 85-95 | 2 |
| Pd(dppf)Cl₂ | 5-bromo-1-ethyl-1H-indazole | K₂CO₃ | DME/H₂O | 80-100 | - | - | - |
| Pd₂(dba)₃ / SPhos | Aryl Chloride | K₃PO₄ | 1,4-Dioxane | 100 | - | - | - |
Note: Detailed yield and time data for Pd(dppf)Cl₂ and Pd₂(dba)₃/SPhos with 4-(butylsulfinyl)phenylboronic acid were not available in the searched literature, but they are commonly used for challenging substrates.[1]
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling reactions are provided below. These protocols can be adapted for the use of this compound with appropriate optimization.
Protocol 1: Using Pd(PPh₃)₄
Materials:
-
4-(Butylsulfinyl)phenylboronic acid (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add 4-(butylsulfinyl)phenylboronic acid, the aryl halide, and potassium carbonate.
-
Under a counterflow of inert gas, add the palladium catalyst, Pd(PPh₃)₄.
-
Add toluene and deionized water (4:1 v/v) to the flask.
-
Degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using Pd(dppf)Cl₂
Materials:
-
4-(Butylsulfinyl)phenylboronic acid (1.2-1.5 equiv)
-
Aryl halide (1.0 mmol)
-
Pd(dppf)Cl₂ (catalytic amount)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,2-Dimethoxyethane (DME) (5 mL)
-
Water (1 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the aryl halide, 4-(butylsulfinyl)phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.[1]
-
Add the degassed solvents, DME and water.[1]
-
Heat the reaction mixture to 80-100°C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
After completion, cool the reaction to room temperature.[1]
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).[1]
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[1]
-
Purify the residue by chromatography.[1]
Mandatory Visualization
The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to the Structural Validation of Products from 4-(Butylsulfonyl)phenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 4-(butylsulfonyl)phenylboronic acid and its alternatives in Suzuki-Miyaura cross-coupling reactions. The information presented is supported by experimental data to aid in the selection of appropriate reagents and methodologies for the synthesis of biaryl compounds containing a butylsulfonyl moiety.
Data Presentation: Performance Comparison
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the formation of carbon-carbon bonds. The choice of the organoboron reagent is critical to the success of this reaction. Below is a comparative summary of this compound and its common alternatives. The data is compiled from various sources, and for a direct comparison, the reactions are shown with a common coupling partner, 4-bromoanisole, under typical palladium-catalyzed conditions.
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ (2 eq) | Toluene/H₂O (4:1) | 12 | 85-95 | [1] |
| This compound pinacol ester | 4-Bromoanisole | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ (2 eq) | Dioxane/H₂O (4:1) | 16 | 74 | [2] |
| Butyl phenyl sulfoxide (via C-S activation) | 4-Methoxyphenylboronic acid | Pd(OAc)₂/NHC (2 mol%) | K₃PO₄ (2 eq) | Toluene | 24 | ~70-80 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and validation of products. Below are representative protocols for the Suzuki-Miyaura coupling reaction using this compound and for the analysis of the resulting products.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.2-1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene/Water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, and the base.
-
The flask is then evacuated and backfilled with an inert gas. This process is repeated three times.
-
Catalyst and Solvent Addition: The palladium catalyst is added to the flask under a positive flow of inert gas. The degassed solvent is then added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent such as ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[6][7]
Protocol 2: Product Characterization by NMR and Mass Spectrometry
¹H and ¹³C NMR Spectroscopy:
-
Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra to confirm the presence of the expected aromatic and alkyl signals and the successful formation of the biaryl structure. The chemical shifts of protons adjacent to the sulfonyl group will be indicative of the product's structure.
Mass Spectrometry (LC-MS):
-
Dissolve a small sample of the purified product in a suitable solvent (e.g., acetonitrile or methanol).
-
Inject the sample into an LC-MS system.
-
The mass spectrum will confirm the molecular weight of the desired product. Fragmentation patterns can provide further structural information.[8]
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
High-Throughput Screening Workflow for Reaction Optimization
High-throughput screening (HTS) is a powerful method for rapidly optimizing reaction conditions. The workflow for an HTS campaign for a Suzuki-Miyaura reaction is depicted below.
Caption: A typical workflow for high-throughput screening of Suzuki-Miyaura reactions.
Purification Workflow for Suzuki-Miyaura Products
The purification of the final product is a critical step to ensure high purity. A general workflow for the purification of a biaryl sulfoxide from a Suzuki-Miyaura reaction is outlined below.
Caption: A standard workflow for the purification of Suzuki-Miyaura coupling products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
A Comparative Study of Bases for Suzuki-Miyaura Cross-Coupling of 4-(Butylsulfonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance.[1] The choice of base is a critical parameter that can significantly influence the yield, reaction rate, and selectivity of this transformation.[2] This guide provides a comparative analysis of commonly employed bases for the Suzuki-Miyaura cross-coupling of 4-(butylsulfonyl)phenylboronic acid, supported by generalized experimental data and detailed protocols to aid in reaction optimization.
The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium catalyst.[2][3] The selection of an appropriate base is therefore dependent on the specific substrates, catalyst system, and solvent used.[1]
Comparative Performance of Common Bases in Suzuki-Miyaura Coupling
The following table summarizes the general performance of various bases in Suzuki-Miyaura cross-coupling reactions. While specific yields for this compound are not extensively documented in a single comparative study, this data, compiled from studies on analogous arylboronic acids, provides a strong starting point for base screening.[1][2][4] Inorganic bases such as carbonates and phosphates are often effective and are recommended for initial screening.[1]
| Base | Typical Solvent System | General Applicability & Remarks | Potential Yield Range (%) |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | A common and reliable choice, effective for a wide range of aryl bromides and iodides.[5][6] | 85-95[5] |
| Na₂CO₃ | Toluene/H₂O, EtOH/H₂O | Often a highly effective and economical option.[4] | 90-98[4] |
| Cs₂CO₃ | Dioxane, Toluene, DMF | A more soluble and often more effective base, particularly for challenging couplings, but at a higher cost.[1][7] | >95[6] |
| K₃PO₄ | Toluene, Dioxane | An excellent choice for reactions involving base-sensitive functional groups due to its milder basicity.[5][6] | >95[5][6] |
| NaOH / KOH | Toluene/H₂O | Strong bases that can be effective but may lead to side reactions or degradation of sensitive substrates.[2] | 70-90[2] |
| Triethylamine (TEA) | Toluene, DMF | An organic base that is sometimes used but is often less effective than inorganic bases.[6] | <40[6] |
Experimental Protocols
The following is a general protocol for screening different bases in the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. This protocol should be optimized for specific substrates and catalyst systems.
General Procedure for Base Screening:
Materials:
-
This compound (1.2-1.5 equivalents)
-
Aryl halide (e.g., aryl bromide, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol% or Pd(OAc)₂/ligand)[5][7]
-
Selected base (2.0-3.0 equivalents)[7]
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF, often with water)[7][8]
Reaction Setup:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl halide, this compound, and the selected base.[7]
-
The vessel is sealed, then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.[7]
-
Under a positive pressure of the inert gas, add the palladium catalyst and any additional ligand if required.[8]
-
Add the degassed solvent via syringe.[7]
Reaction Execution and Work-up:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7][8]
-
Monitor the progress of the reaction by a suitable technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Upon completion, cool the reaction mixture to room temperature.[8]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
The crude product can then be purified by column chromatography on silica gel.[8]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Quantitative NMR (qNMR) Analysis of 4-(Butylsulfonyl)phenylboronic Acid Purity
For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key starting materials is paramount. This guide provides a comprehensive overview and comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of 4-(butylsulfonyl)phenylboronic acid, a crucial building block in medicinal chemistry. We present a comparative analysis with High-Performance Liquid Chromatography (HPLC), supported by detailed experimental protocols and data presentation to aid in selecting the most suitable analytical technique.
Quantitative Purity Data
The purity of commercially available this compound can vary. The following table summarizes publicly available purity data and provides a comparison with a related analogue. It is important to note that the analytical method for purity determination is not always specified by suppliers.
| Compound Name | CAS Number | Supplier | Purity (%) |
| This compound | 1217501-02-4 | Fluorochem | 95.0 |
| This compound | 1217501-02-4 | Unnamed Supplier | min 96 |
| This compound | 1217501-02-4 | ZHENGZHOU JIUYI | 99 |
| (4-(Butylsulfinyl)phenyl)boronic acid | 1217501-01-3 | Indagoo | 97 |
| (4-(Butylsulfinyl)phenyl)boronic acid | 1217501-01-3 | Amadis Chemical | 97 |
Performance Comparison: qNMR vs. HPLC
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of an analyte's concentration and purity based on the signal intensity's direct proportionality to the number of nuclei.[1] In contrast, HPLC is a comparative technique that separates components of a mixture for quantification.[1] The choice between these two powerful techniques depends on the specific analytical requirements.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct, primary method based on signal intensity proportional to molar concentration.[1] | Comparative method based on separation and detection.[1] |
| Accuracy | High, as it provides an absolute purity value without needing a specific reference standard of the analyte.[1] | High, but can be influenced by the response factors of impurities.[1] |
| Precision | Excellent, with typically low relative standard deviation (RSD).[1] | Very good, with low RSD.[1] |
| Selectivity | High, based on distinct resonance signals. Can be challenging with overlapping signals.[1] | High, based on chromatographic separation. Co-eluting impurities can be an issue.[1] |
| Limit of Quantification (LOQ) | ~0.3% | ~0.05%[1] |
| Reference Standard | Requires a certified internal standard of a different, stable, and non-interfering compound.[1][2] | Typically requires a reference standard of the analyte; area percent method is common but less accurate.[1][2] |
| Impurity Identification | Can provide structural information about impurities.[1] | Requires hyphenated techniques like LC-MS for structural elucidation.[1] |
| Analysis of Boronic Acids | Can distinguish and quantify the boronic acid from its anhydride (boroxine) form.[1] | The anhydride may have a different retention time and response factor, potentially leading to inaccurate quantification.[1] |
A key advantage of qNMR in the analysis of boronic acids is its ability to accurately quantify not just the main compound but also related impurities like the cyclic anhydride (boroxine), which may form through dehydration.[1][3] HPLC, relying on UV detection, can be less accurate if the boroxine has a different UV response factor than the boronic acid, potentially leading to an overestimation of purity.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity analysis. The following are representative protocols for the purity assessment of this compound using qNMR and a comparative HPLC method.
Quantitative ¹H NMR (qNMR) Protocol
This protocol outlines the procedure for determining the purity of this compound using ¹H NMR with an internal standard. The use of a coordinating deuterated solvent like DMSO-d₆ is recommended to obtain sharp signals for the boronic acid protons.[3]
1. Reagents and Materials:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, accurately weighed)[3]
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
High-field NMR spectrometer (e.g., 400 MHz or higher)[1]
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh an appropriate amount of the certified internal standard (e.g., 5-10 mg of maleic acid) into the same vial. The internal standard must be soluble in the deuterated solvent, have signals that do not overlap with the analyte, be stable, and have a known purity.[1]
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of DMSO-d₆.[1][3]
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification, including:
-
A 90° pulse angle.[1]
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds) to ensure full relaxation.[1][3]
-
A sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio (S/N > 250:1 for integration errors < 1%).[1][4]
-
4. Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.[3]
-
Integrate well-resolved signals of both the this compound (e.g., aromatic protons) and the internal standard.[3]
-
Calculate the purity of the this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Comparative Reversed-Phase HPLC (RP-HPLC) Protocol
This protocol describes a general RP-HPLC method suitable for the purity analysis of this compound.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
2. Mobile Phase and Sample Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.[3]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.[3]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 0.1 mg/mL.[3]
3. Chromatographic Conditions:
-
Gradient elution (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
4. Data Analysis:
-
The purity is typically determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[1]
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: Workflow for qNMR Purity Analysis.
References
Safety Operating Guide
Proper Disposal of 4-(Butylsulfonyl)phenylboronic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of 4-(butylsulfonyl)phenylboronic acid is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the waste of this compound, ensuring adherence to safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound should be treated as hazardous chemical waste.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound and its waste:
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene. Gloves should be inspected for integrity before use.
-
Protective Clothing: A lab coat or chemical-resistant apron to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.
All handling and disposal activities should be conducted in a certified chemical fume hood to minimize the risk of inhalation. An emergency eyewash station and safety shower must be readily accessible.
Waste Characterization and Segregation
This compound waste must be segregated from other waste streams to prevent potentially hazardous reactions. Do not mix this compound with other wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Key Disposal Principles:
-
Do Not Dispose Down the Drain: This compound must never be disposed of in the sanitary sewer system.
-
Use Original or Compatible Containers: Whenever feasible, keep the chemical in its original container. If transferring to a waste container, ensure it is made of a compatible material, such as high-density polyethylene (HDPE) or glass, and is properly labeled and seals tightly.[1]
Step-by-Step Disposal Protocol
1. Waste Collection:
-
Solid Waste: Carefully collect solid this compound waste, including contaminated items like weighing paper and gloves, and place it in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: For solutions containing this compound, pour the liquid into a designated, compatible waste container using a funnel to prevent spills.
2. Container Management:
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, following your institution's guidelines.
3. Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[1] These specialized companies typically use high-temperature incineration with advanced emission control systems to safely destroy such chemical compounds.
Spill Management
In the event of a spill, follow these immediate steps:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully sweep or scoop the material, avoiding dust generation.
-
Collection: Collect the contaminated absorbent material or the spilled solid and place it into a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your supervisor and your institution's EHS department.[1]
Quantitative Data Summary
| Parameter | Specification | Source |
| Molecular Formula | C10H15BO4S | [2] |
| Molecular Weight | 242.1 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 293 °C (Lit.) | [3] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(Butylsulfonyl)phenylboronic acid
This guide provides crucial safety and logistical information for the handling and disposal of 4-(Butylsulfonyl)phenylboronic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring a safe laboratory environment and minimizing chemical exposure.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure to this compound. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][2] | Protects eyes from dust particles and potential splashes of the chemical.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene).[1] | Prevents skin contact with the compound. Gloves should be inspected before use and changed if damaged.[1][3] |
| Body Protection | A lab coat or a chemical-resistant apron worn over a fully buttoned lab coat, along with long pants and closed-toe shoes.[1][2][3] | Protects skin from accidental spills and contact.[2][3] |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling the compound as a powder or if there is a risk of aerosolization.[1][2] | Minimizes the risk of respiratory tract irritation from dust or aerosols.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following operational protocol is crucial for the safe handling of this compound.
-
Preparation :
-
Ensure that a safety shower and an emergency eyewash station are readily accessible before starting any work.[1][2]
-
All handling activities should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][2]
-
The work area should be clean and free of clutter to minimize the risk of spills.[3]
-
-
Donning PPE :
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.[3]
-
-
Handling the Chemical :
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure workplace safety.
-
Waste Characterization : this compound should be treated as hazardous chemical waste.[1] Do not mix this compound with other waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) department.[1]
-
Containerization :
-
Collect all waste, including contaminated PPE and cleaning materials, in a designated, compatible, and properly labeled hazardous waste container.[2] High-density polyethylene (HDPE) or glass containers are generally suitable.[1]
-
Whenever possible, leave the chemical in its original container for disposal.[1]
-
Ensure the waste container is tightly sealed.[1]
-
-
Storage : Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste facility, following your institution's guidelines.[1]
-
Spill Management :
-
In case of a spill, evacuate non-essential personnel from the area.[2]
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable disposal container, avoiding dust generation.[4]
-
For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[1][2] Collect the absorbed material and place it in a sealed, labeled hazardous waste container.[1]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
-
Report any spills to your supervisor and your institution's EHS department.[1]
-
Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
